Ganglioside GM3 (phyto-type)
Description
Significance of Gangliosides in Cellular Physiology and Pathophysiology
Gangliosides are complex glycosphingolipids, primarily located in the outer leaflet of the plasma membrane of vertebrate cells, with a particularly high concentration in the nervous system. creative-proteomics.comavantiresearch.com Structurally, they consist of a ceramide lipid portion anchored in the cell membrane and a carbohydrate chain that extends into the extracellular space. creative-proteomics.com The defining feature of gangliosides is the presence of one or more sialic acid residues, which gives them a net negative charge at physiological pH. creative-proteomics.comtechscience.com
These molecules are crucial for a variety of cellular functions. avantiresearch.com In the nervous system, they are integral to neuronal development, including the growth of neurites, guidance of axons, and the formation of synapses. creative-proteomics.comavantiresearch.com They also play a role in synaptic transmission and plasticity. creative-proteomics.com Beyond the nervous system, gangliosides are involved in cell-to-cell recognition, adhesion, and signaling. creative-proteomics.comresearchgate.net They can modulate the function of membrane proteins, such as growth factor receptors, and are key components of lipid rafts, which are specialized membrane microdomains that act as platforms for signal transduction. creative-proteomics.comresearchgate.net
The importance of gangliosides is underscored by the severe consequences of their dysregulated metabolism. creative-proteomics.com Genetic defects in the enzymes responsible for ganglioside biosynthesis can lead to severe neurodegenerative disorders. researchgate.netnih.gov Furthermore, alterations in ganglioside profiles are associated with a range of pathological conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, cancer, metabolic disorders, and infectious diseases. creative-proteomics.comresearchgate.net In cancer, for instance, changes in the expression of specific gangliosides on the tumor cell surface can influence tumor growth, metastasis, and the immune response. creative-proteomics.comnih.gov Some gangliosides can also act as receptors for bacterial toxins and viruses, highlighting their role in infectious disease processes. nih.gov
Overview of Ganglioside GM3 as a Monosialoganglioside Precursor
Ganglioside GM3, also known as monosialodihexosylganglioside, is the simplest and most common membrane-bound glycosphingolipid in many tissues. wikipedia.org Its structure consists of a ceramide base with an attached oligosaccharide chain made of glucose, galactose, and a single sialic acid residue. wikipedia.org The biosynthesis of most gangliosides begins with the formation of ceramide, followed by the addition of glucose and then galactose to form lactosylceramide (B164483) (LacCer). creative-proteomics.com The key step in the formation of GM3 is the addition of a sialic acid molecule to LacCer, a reaction catalyzed by the enzyme GM3 synthase (ST3GAL5). creative-proteomics.comnih.gov
Contextualization of Phyto-type Ganglioside GM3 in Biochemical Research
"Phyto-type" Ganglioside GM3 refers to a form of GM3 that is often used as a biochemical reagent in life science research. medchemexpress.comlucerna-chem.chtargetmol.com While gangliosides are characteristic components of animal cell membranes, the term "phyto-type" in this context generally distinguishes the product for research applications, implying a high purity standard suitable for biochemical assays, rather than indicating a natural plant origin. It is important to note that while plants do synthesize a vast array of glycosphingolipids, the complex gangliosides like GM3 are typically considered characteristic of vertebrate cells. Research products labeled as "phyto-type" are utilized as standards or tools in various experimental settings. medchemexpress.comlucerna-chem.ch
In biochemical research, phyto-type GM3 serves several important functions. It is used to investigate the roles of GM3 in various cellular processes, such as cell signaling, growth, and adhesion. creative-proteomics.com For instance, researchers might add exogenous GM3 to cell cultures to study its effects on specific signaling pathways or cellular behaviors. aacrjournals.orgnih.gov Given that GM3 is a precursor to more complex gangliosides, phyto-type GM3 is also a critical tool in studies of ganglioside metabolism and the enzymes involved in their biosynthesis. nih.gov Furthermore, due to the altered expression of GM3 in various cancers, this compound is used in cancer research to explore its potential as a therapeutic target or as a biomarker. nih.govbenthamdirect.com The availability of a standardized phyto-type GM3 allows for reproducible and controlled experiments aimed at elucidating the precise molecular mechanisms through which this ganglioside exerts its biological effects. medchemexpress.comsmolecule.com
Structure
2D Structure
Properties
Molecular Formula |
C59H110N2O22 |
|---|---|
Molecular Weight |
1199.5 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4R)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C59H110N2O22/c1-4-6-8-10-12-14-16-18-19-20-22-24-26-28-30-32-45(69)61-39(47(70)40(66)31-29-27-25-23-21-17-15-13-11-9-7-5-2)37-78-56-51(74)50(73)53(44(36-64)80-56)81-57-52(75)55(49(72)43(35-63)79-57)83-59(58(76)77)33-41(67)46(60-38(3)65)54(82-59)48(71)42(68)34-62/h39-44,46-57,62-64,66-68,70-75H,4-37H2,1-3H3,(H,60,65)(H,61,69)(H,76,77)/t39-,40+,41-,42+,43+,44+,46+,47-,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-/m0/s1 |
InChI Key |
OJXVTIVZXAXJKM-OACHRNDRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Molecular Architecture and Biosynthetic Pathways of Ganglioside Gm3
The defining characteristic of Ganglioside GM3 (phyto-type) lies in its molecular composition, which consists of a ceramide lipid anchor embedded in the cell membrane and a hydrophilic oligosaccharide chain extending into the extracellular space. rsc.org This structure underpins its involvement in cell-cell recognition, signal transduction, and modulation of membrane protein function.
Structural Components and Glycosidic Linkages of Ganglioside GM3
Ganglioside GM3 is structurally composed of a ceramide moiety linked to a trisaccharide chain. The oligosaccharide component consists of sialic acid linked to a lactose (B1674315) unit, which in turn is attached to the ceramide. The general structure can be represented as NeuAcα(2-3)Galβ(1-4)Glc-ceramide. wikipedia.orgchemscene.com
The ceramide portion of Ganglioside GM3 is composed of a long-chain base and a fatty acid. In the "phyto-type" designation, the typical sphingosine (B13886) base is replaced by phytosphingosine (B30862) (a 4-hydroxysphinganine). mdpi.commdpi.com This seemingly subtle substitution significantly influences the molecule's biophysical properties and interactions within the cell membrane.
The fatty acid (acyl) chain linked to the phytosphingosine base exhibits considerable heterogeneity. This variation in chain length and saturation contributes to a diverse population of phyto-type GM3 molecules. nih.govnih.gov For instance, research has identified phyto-type GM3 species with varying N-acyl chains, including both saturated and unsaturated fatty acids of different lengths. nih.gov Chemoenzymatic synthesis approaches have been developed to produce GM3 analogs with a range of fatty acyl chains, such as myristoyl, palmitoyl, and oleoyl (B10858665) chains, attached to a phytosphingosine-containing precursor. nih.gov
Table 1: Examples of Acyl-Chain Variations in Synthesized Phyto-Type GM3 Analogs
| Fatty Acyl Chain | Chemical Formula | Saturation |
|---|---|---|
| Myristoyl | C14:0 | Saturated |
| Palmitoyl | C16:0 | Saturated |
| Oleoyl | C18:1 | Unsaturated |
The terminal sialic acid residue of Ganglioside GM3 can also vary. The two most common forms are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc). nih.govcaymanchem.com Humans cannot synthesize Neu5Gc due to a genetic inactivation of the enzyme CMP-Neu5Ac hydroxylase (CMAH). nih.govnih.govfrontiersin.org However, Neu5Gc can be incorporated into human tissues from dietary sources. caymanchem.com
The presence of Neu5Gc in GM3 has significant research implications, particularly in cancer biology. Neu5Gc-containing gangliosides, including GM3(Neu5Gc), are often found on the surface of tumor cells and are considered tumor-associated carbohydrate antigens. nih.govnih.govnih.gov This differential expression has led to the development of therapeutic strategies, such as monoclonal antibodies, that specifically target Neu5Gc-GM3. nih.gov Research has shown that a shift from GM3(Neu5Gc) to GM3(Neu5Ac) can impair tumor development, highlighting the distinct biological roles of these sialic acid variants. nih.gov
Enzymatic Synthesis of Ganglioside GM3
The biosynthesis of Ganglioside GM3 is a stepwise process occurring in the Golgi apparatus, catalyzed by specific glycosyltransferases.
The key enzyme in the synthesis of GM3 is GM3 synthase, also known as lactosylceramide (B164483) α-2,3-sialyltransferase or ST3GAL5. medlineplus.govcreative-proteomics.com This enzyme catalyzes the transfer of a sialic acid residue from its activated sugar donor, CMP-sialic acid, to lactosylceramide (LacCer). medlineplus.govnih.gov In the case of phyto-type GM3, the substrate for ST3GAL5 is lactosylphytoceramide. Chemoenzymatic synthesis strategies have successfully utilized bacterial sialyltransferases, such as one from Pasteurella multocida, which can use lactosyl sphingosine (derived from phytosphingosine) as an acceptor to produce the core structure of phyto-type GM3. nih.gov
Ganglioside GM3 is the simplest of the gangliosides and serves as a crucial precursor for the synthesis of more complex gangliosides of the a-, b-, and c-series. wikipedia.orglipotype.comnih.gov The addition of further monosaccharides to GM3 by other glycosyltransferases leads to the formation of these more complex structures. For example, the action of GM2/GD2 synthase (B4GALNT1) on GM3 initiates the formation of the a-series gangliosides like GM2 and GM1. creative-proteomics.comnih.gov Similarly, the addition of another sialic acid to GM3 by GD3 synthase (ST8SIA1) forms GD3, the precursor for the b-series gangliosides. google.com Therefore, the synthesis of phyto-type GM3 is the foundational step for the potential formation of a whole family of phyto-type complex gangliosides.
Genetic Regulation of Ganglioside GM3 Biosynthesis
Compound Names Table
Phyto-type Specificity in Structural Research and Derivation
The designation "phyto-type" in Ganglioside GM3 refers to a specific variation in the ceramide portion of the molecule. In phyto-type GM3, the more common sphingosine base is replaced by phytosphingosine. nih.gov This structural difference is a key focus of research.
A novel analog of Ganglioside GM3 containing a phytoceramide moiety has been successfully synthesized. nih.gov The synthesis involved a key step of intramolecular glycosylation. In this process, glucose, the reducing terminal of the saccharide, was tethered to phytoceramide using succinic acid. nih.gov This derivative was then used for the subsequent formation of the glycosidic bond. nih.gov The resulting glycosyl phytoceramide was further glycosylated with a sialyl galactose residue to create a fully protected GM3 derivative. nih.gov The final desired compound was obtained through conventional deprotection procedures. nih.gov
The synonyms for Ganglioside GM3 (phyto-type) reflect its structure, such as NeuAcα(2-3)Galβ(1-4)Glc-ceramide (phyto-type) and Neu5Gcα(2-3)Galβ(1-4)Glc-ceramide (phyto-type). tcichemicals.commedchemexpress.comcymitquimica.com
Table 1: Chemical Properties of Ganglioside GM3 (phyto-type)
| Property | Value |
|---|---|
| CAS Number | 1046791-63-2 chemscene.comchemicalbook.com |
| Molecular Formula | C₅₉H₁₁₀N₂O₂₂ cymitquimica.com or C₅₉H₁₁₀N₂O₂₃ tcichemicals.com |
| Molecular Weight | 1199.52 g/mol cymitquimica.com or 1215.52 g/mol tcichemicals.com |
| Physical State | Solid tcichemicals.com |
| Appearance | White to Light yellow powder to crystal cymitquimica.com |
| Purity | >95.0% (HPLC) cymitquimica.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Ganglioside GM3 |
| Ganglioside GM3 (phyto-type) |
| Ceramide |
| Sphingosine |
| Phytosphingosine |
| Lactosylceramide |
| Sialic acid |
| Glucose |
| Galactose |
| Glucosylceramide |
| NeuAcα(2-3)Galβ(1-4)Glc-ceramide (phyto-type) |
| Neu5Gcα(2-3)Galβ(1-4)Glc-ceramide (phyto-type) |
| Succinic acid |
| Glycosyl phytoceramide |
Cellular Localization and Dynamic Membrane Interactions of Ganglioside Gm3
Integration of Ganglioside GM3 into Plasma Membrane Microdomains
GM3 is not uniformly distributed throughout the plasma membrane but is instead organized into specialized microdomains, often referred to as lipid rafts. oup.comnih.gov These domains serve as platforms for concentrating specific lipids and proteins, thereby facilitating and regulating cellular signaling processes. oup.comoup.com
Research has consistently demonstrated that Ganglioside GM3 is a key component of lipid rafts, which are membrane microdomains enriched in sphingolipids and cholesterol. oup.comoup.comlipotype.com Within these rafts, GM3 associates with other lipids and proteins to form functional platforms. nih.govlipotype.com The interaction between GM3 molecules, driven by hydrogen bonds between their sugar headgroups, contributes to the formation and stability of these clusters. nih.gov
Caveolae, a specific type of lipid raft characterized by the presence of the protein caveolin-1, are also significant sites of GM3 localization. wikipedia.orglipotype.com The concentration of GM3 within caveolae can influence the activity of receptors located in these domains. lipotype.com For instance, in endothelial progenitor cells, GM3 is found in distinct membrane compartments, including caveolar-lipid rafts. nih.govnih.gov The recruitment of signaling molecules like the urokinase plasminogen activator receptor (uPAR) into these GM3-associated domains is a critical regulatory step in processes such as angiogenesis. nih.govnih.gov Furthermore, studies have shown that high amounts of GM3 correlate with a high amount of caveolin-1. wikipedia.org The uptake of GM3-binding peptides has been shown to occur through caveolae/raft-mediated endocytosis, highlighting the role of these domains as entry portals into the cell. acs.org
The integration of GM3 into microdomains has significant consequences for the physical properties of the plasma membrane, including its organization and fluidity. oup.com Gangliosides, in general, are known to partition into membrane zones with reduced fluidity. oup.com The formation of GM3 clusters is itself dependent on membrane fluidity. nih.govelsevierpure.com Studies using model membranes and cultured melanoma cells have revealed that monoclonal anti-GM3 antibodies bind more effectively when GM3 is located in a less fluid membrane environment, which is suggestive of GM3 clustering under these conditions. nih.govelsevierpure.comnih.gov
Interestingly, the fluidity of the plasma membrane can change depending on cellular conditions, which in turn alters the organization of GM3. nih.gov For example, the plasma membrane of confluent (high-density) melanoma cells is more fluid than that of sparse (low-density) cells. nih.govelsevierpure.com This difference in fluidity is linked to the observation that anti-GM3 antibodies bind to sparse but not confluent melanoma cells, indicating a cell density-dependent alteration of GM3 membrane organization. nih.govmed-tohoku-antibody.com The absence of gangliosides, as seen in GM3 synthase-deficient fibroblasts, can dampen critical cell functions, underscoring the importance of these lipids in maintaining the proper organization and function of the cell membrane. oup.com
Intra- and Intercellular Distribution Patterns
The distribution of Ganglioside GM3 is not uniform across different cell types or even within the membrane of a single cell. oup.commdpi.com Immunoelectron microscopy has been a powerful tool in revealing the heterogeneous distribution of GM3. molbiolcell.orgresearchgate.net In mouse fibroblasts, GM3 is found in clusters that are highly variable in size and generally larger than the clusters formed by another ganglioside, GM1. molbiolcell.org While GM1 and GM3 clusters can occasionally coincide, they are segregated in most cases, which suggests the existence of distinct, heterogeneous microdomains for different ganglioside species. molbiolcell.orgmolbiolcell.orgmdpi.com
The distribution of GM3 is also tissue-specific and crucial for organ function. In the mammalian cochlea, GM3 is essential for the structural integrity of auditory hair cells. oup.comlipotype.com It is preferentially distributed to the apical surface, cuticular plate, and stereocilia of both inner and outer hair cells. oup.com In the human kidney, GM3 is the most abundant ganglioside and is specifically localized to the glomeruli and renal proximal tubules. researchgate.net Immunoelectron microscopy has shown its presence on the foot processes of podocytes and in the Golgi region of proximal tubule cells. researchgate.net
Furthermore, the distribution of GM3 on the cell surface is dynamic and can be influenced by the cell's physiological state, such as cell density. nih.govelsevierpure.comnih.gov As noted previously, melanoma cells exhibit a cell density-dependent distribution of GM3, where it is more accessible in sparse cultures than in confluent ones. elsevierpure.commed-tohoku-antibody.com
Mechanisms of Cell Surface Presentation and Topography
The way Ganglioside GM3 is presented on the cell surface—its topography—is critical for its biological functions, including its interactions with receptors and antibodies. techscience.comnih.gov A key concept in GM3 surface presentation is that of "crypticity," which refers to the state where cell surface glycolipids are not accessible to external binding partners like antibodies or enzymes. med-tohoku-antibody.com
Molecular Mechanisms of Action of Ganglioside Gm3 in Signal Transduction
Modulation of Transmembrane Receptor Functionality
Ganglioside GM3 has been shown to interact with and modulate the function of several key transmembrane receptors, thereby influencing cellular responses to external stimuli. These interactions often occur within specialized membrane microdomains known as lipid rafts, where both gangliosides and receptors are enriched.
Epidermal Growth Factor Receptor (EGFR) Regulation
Ganglioside GM3 acts as a negative regulator of Epidermal Growth Factor Receptor (EGFR) signaling. Exogenously added GM3 can bind to the extracellular domain of EGFR, which in turn inhibits its dimerization. nih.govresearchgate.net This inhibitory action is correlated with the level of N-acetylglucosamine (GlcNAc) termini on the N-linked glycans of EGFR. nih.gov A higher presence of these GlcNAc termini on EGFR is associated with a greater inhibitory effect of GM3 on EGFR activation. nih.gov
Research indicates that GM3 can block the activation of EGFR induced by integrin cross-talk at specific tyrosine residues. nih.gov Specifically, the depletion of endogenous GM3 leads to increased phosphorylation of EGFR at tyrosines 845, 1068, and 1148, while the phosphorylation at tyrosines 1086 and 1173 is not affected. nih.gov Furthermore, exogenously added GM3 has been demonstrated to inhibit the EGF-induced phosphorylation of EGFR at the Tyr-1173 residue. researchgate.net This inhibition of EGFR phosphorylation subsequently prevents the activation of downstream signaling pathways. researchgate.net
| Receptor | GM3 Interaction Site | Effect on Receptor | Downstream Consequence |
| EGFR | Extracellular domain, N-linked glycans (GlcNAc termini) | Inhibits dimerization and phosphorylation at specific tyrosine sites (e.g., Tyr-1173, Tyr-845, Tyr-1148) | Attenuation of downstream signaling pathways |
Insulin (B600854) Receptor (IR) Signaling Attenuation
Ganglioside GM3 is a well-documented negative regulator of insulin receptor (IR) signaling and a key player in the development of insulin resistance. nih.govglycoforum.gr.jpnorthwestern.eduglycoforum.gr.jp Increased expression of GM3 synthase, the enzyme responsible for GM3 synthesis, has been observed in models of insulin resistance. nih.govglycoforum.gr.jp The presence of GM3 in adipocytes has been shown to suppress insulin-mediated metabolic signaling. glycoforum.gr.jp
Studies using mice with a disrupted gene for GM3 synthase revealed that the absence of GM3 leads to heightened sensitivity to insulin. nih.govnorthwestern.edu These mice exhibited enhanced insulin receptor phosphorylation in skeletal muscle and were protected from insulin resistance induced by a high-fat diet. nih.govnorthwestern.edu Conversely, hepatocytes expressing GM3 show attenuated insulin signaling, leading to a suppressive effect on lipogenesis. plos.orgplos.org This suggests that GM3's modulation of the insulin receptor can have significant physiological consequences on glucose homeostasis and lipid metabolism.
Vascular Endothelial Growth Factor Receptor (VEGFR2) Interactions
Ganglioside GM3 exhibits anti-angiogenic properties through its interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov GM3 has been shown to directly interact with the extracellular domain of VEGFR-2, which in turn blocks the binding of its ligand, VEGF. nih.govresearchgate.net This interaction prevents the dimerization of VEGFR-2, a critical step in its activation. nih.govresearchgate.net
The inhibitory effect of GM3 on VEGFR-2 activation leads to a reduction in its phosphorylation. nih.govresearchgate.net Consequently, downstream signaling cascades, such as the Akt pathway, are also inhibited. nih.gov This suppression of VEGFR-2 signaling by GM3 results in reduced endothelial cell proliferation and migration, key processes in angiogenesis. nih.gov In vivo studies have confirmed that GM3 can inhibit VEGF-induced neovascularization. nih.gov
| Receptor | GM3 Interaction Site | Effect on Receptor | Downstream Consequence |
| VEGFR-2 | Extracellular domain | Blocks VEGF binding, inhibits dimerization and phosphorylation | Reduced Akt signaling, inhibition of angiogenesis |
Insulin-like Growth Factor 1 Receptor (IGF-1R) Crosstalk
The signaling of Insulin-like Growth Factor-1 Receptor (IGF-1R) is also modulated by Ganglioside GM3. In human keratinocytes, increased levels of GM3, which can be induced by high glucose conditions, lead to the inhibition of cell migration. nih.govnih.gov This is associated with the inhibition of IGF-1R phosphorylation. nih.govnih.gov
The suppression of IGF-1R signaling by GM3 has been linked to the inhibition of the Rac1 signaling pathway and the activation of the RhoA signaling pathway. nih.gov These findings suggest a pivotal role for GM3 in mediating glucose-induced suppression of IGF-1R signaling, which can impair processes like keratinocyte migration, a crucial aspect of wound healing. nih.govnih.gov
Influence on Intracellular Signaling Cascades
The modulation of transmembrane receptors by Ganglioside GM3 has direct consequences on the activation and propagation of intracellular signaling cascades. One of the most significantly affected pathways is the Phosphoinositide 3-Kinase (PI3K)/AKT pathway.
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway Modulation
The PI3K/AKT pathway is a central signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. wikipedia.orgmdpi.com The activation of this pathway is often initiated by the activation of receptor tyrosine kinases.
As previously discussed, Ganglioside GM3 can inhibit the activation of several key receptors, including EGFR and VEGFR-2. The inhibition of EGFR phosphorylation by GM3 directly prevents the activation of downstream signaling pathways, including the PI3K and AKT pathways. researchgate.net Similarly, the reduction in VEGFR-2 phosphorylation by GM3 leads to a decrease in downstream Akt signaling in human umbilical vein endothelial cells. nih.gov
Interestingly, the effect of GM3 on the PI3K/Akt pathway can be context-dependent. While it generally acts as an inhibitor downstream of EGFR and VEGFR-2, some studies have shown that in certain cancer cell lines, increased GM3 expression can enhance HGF-stimulated phosphorylation of its receptor, cMet, and the subsequent activity of the PI3K/Akt signaling pathway, promoting cell motility. nih.gov This highlights the complexity of GM3's regulatory roles, which can vary depending on the cell type and the specific receptor context.
| Upstream Receptor | Effect of GM3 on Receptor | Downstream Effect on PI3K/AKT Pathway |
| EGFR | Inhibition of phosphorylation | Reduced activation |
| VEGFR-2 | Inhibition of phosphorylation | Reduced activation |
| cMet (in some cancer cells) | Enhanced phosphorylation | Enhanced activation |
Mitogen-Activated Protein Kinase (MAPK) Signaling Regulation
Ganglioside GM3 (phyto-type) has been identified as a significant modulator of transmembrane signaling, playing a critical role as a regulator of the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov The MAPK cascade, which includes key pathways like the Ras/Raf/MEK/ERK pathway, is central to regulating cellular processes such as proliferation, differentiation, and survival. Research indicates that GM3 generally functions as a negative regulator of this signaling cascade.
Studies using mouse embryonic fibroblast cell lines (MEFs) from GM3 synthase knockout mice (GM3 KO) have demonstrated a notable upregulation of the Ras/Raf/MEK/ERK pathway. nih.gov This heightened activity resulted in the enhanced translocation of ERK into the nucleus, promoting a higher growth potential. nih.gov Conversely, the reintroduction of GM3, both exogenously and through endogenous add-back, led to a decrease in MAPK activities. nih.gov This evidence underscores the critical role of GM3 in tempering membrane-transmitted mitogenic signals. nih.gov
Further research has substantiated these findings. Treatment of cells with GM3 has been shown to inhibit MAP kinase activity. oup.com In specific cellular contexts, such as in lipopolysaccharide (LPS)-activated macrophage cells, GM3 dramatically reduced the phosphorylation levels of key MAPKs, including ERK, JNK, and p38. researchgate.net Similarly, a deficiency in GM3 synthase in mast cells was linked to an increase in the phosphorylation of p38 MAPK, suggesting that GM3 normally suppresses this signaling pathway to maintain cellular integrity. nih.gov
| MAPK Component/Pathway | Effect of GM3 Presence/Supplementation | Effect of GM3 Deficiency/Knockout | Reference |
|---|---|---|---|
| Ras/Raf/MEK/ERK Pathway | Decreased Activity | Upregulated Activity | nih.gov |
| Phosphorylated ERK | Reduced Levels | Increased Nuclear Translocation | nih.govresearchgate.net |
| Phosphorylated p38 | Reduced Levels | Increased Phosphorylation | researchgate.netnih.gov |
| Phosphorylated JNK | Reduced Levels | - | researchgate.net |
Focal Adhesion Kinase (FAK) and Associated Proteins (Paxillin, Src)
The Focal Adhesion Kinase (FAK)/Src signaling complex is a central component in oncogenic signaling and the regulation of cellular functions like migration and survival. imrpress.com This complex involves the intricate cooperation of multiple proteins, where FAK and the non-receptor tyrosine kinase Src form a core signaling unit that phosphorylates various downstream targets, including the scaffold protein Paxillin. imrpress.comnih.gov The phosphorylation of these cytoskeletal proteins is crucial for regulating cell adhesion and motility. imrpress.com
Ganglioside GM3 influences this signaling network, primarily through its modulation of Src family kinase activity. Research has demonstrated that GM3 can inhibit ligand-independent activation of the Epidermal Growth Factor Receptor (EGFR) that is induced by integrins. nih.gov This inhibitory action is achieved through the suppression of Src family kinase signaling. nih.gov The specific blockade of phosphorylation at key tyrosine residues on the EGFR by inhibiting Src kinases suggests that GM3's regulatory effects are mediated, at least in part, by controlling Src activity. nih.gov While the FAK/c-Src complex is a central entity in promoting cell migration and invasion, GM3's intervention at the level of Src can disrupt these downstream signaling events. imrpress.comnih.gov It is noteworthy that in the context of GM3's effect on integrin-EGFR cross-talk, the ligand-independent stimulation of EGFR does not appear to require FAK phosphorylation, highlighting a specific mechanism of GM3 action. nih.gov
| Protein | General Function in Focal Adhesion Signaling | Modulation by Ganglioside GM3 | Reference |
|---|---|---|---|
| Focal Adhesion Kinase (FAK) | Integrin-binding non-receptor tyrosine kinase; forms signaling complexes. | Not identified as a direct target, but its signaling complex is influenced by GM3's effect on Src. | nih.govnih.gov |
| Src | Non-receptor tyrosine kinase; cooperates with FAK to phosphorylate downstream targets. | Inhibited by GM3, leading to suppression of integrin-induced EGFR activation. | nih.gov |
| Paxillin | Scaffold protein; recruits other focal adhesion proteins and is phosphorylated by the FAK/Src complex. | Downstream effects are indirectly modulated by GM3's inhibition of Src. | imrpress.comnih.gov |
Interactions with Adhesion Molecules
Modulation of Integrin Functionality
Ganglioside GM3 plays a complex and regulatory role in the function of integrins, a family of transmembrane receptors essential for cell adhesion to the extracellular matrix. researchgate.netnih.gov Its modulatory effects appear to be highly context- and concentration-dependent.
Studies on reconstituted systems have shown that a moderate concentration of GM3 can significantly enhance the adhesion of liposomes containing the α5β1 integrin to fibronectin-coated surfaces. nih.gov However, this effect is tightly regulated, as both the absence of GM3 and the presence of a large amount of GM3 resulted in much lower adhesion. nih.gov This suggests that GM3 can fine-tune integrin receptor function to achieve optimal cell adhesion. nih.gov
Role in Cellular Homeostasis and Stress Responses
Ganglioside GM3 is a crucial physiological regulatory factor that helps control the balance between cellular homeostasis and pathological states. scienceopen.comresearchgate.net It is deeply involved in modulating cellular responses to stress, particularly oxidative stress. creative-proteomics.com GM3 affects cellular redox homeostasis by modulating the generation of reactive oxygen species (ROS) and the activities of antioxidant enzymes. creative-proteomics.com Alterations in GM3 metabolism can contribute to pathologies related to oxidative stress. creative-proteomics.com
The role of GM3 in homeostasis also extends to the immune system. Different molecular species of GM3, characterized by varying acyl-chain structures, can function as either pro- or anti-inflammatory modulators. scienceopen.com For example, very-long-chain GM3 species can enhance the activation of Toll-like receptor 4 (TLR4), a key component of the innate immune system, while long-chain species can counteract this effect. scienceopen.comresearchgate.net This balance is critical for maintaining immune homeostasis, and imbalances can promote the progression of metabolic disorders. scienceopen.com Therefore, GM3 acts as a rheostat for innate immune signaling, helping to maintain tissue integrity and appropriate cellular responses. creative-proteomics.comnih.gov
Involvement in Ferroptosis Regulation
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. nih.govsciencedaily.com Recent research has identified Ganglioside GM3 as a key suppressor of this cell death pathway. Evidence strongly suggests that GM3 plays a protective role against conditions associated with excessive ferroptosis.
A study investigating abdominal aortic aneurysm (AAA), a pathology linked to ferroptosis, found that plasma levels of GM3 were significantly reduced in human patients. nih.gov Mechanistically, GM3 supplementation was shown to suppress lipid peroxidation and reduce iron deposition in vascular smooth muscle cells, two hallmark events of ferroptosis. nih.gov Conversely, the specific knockout of the GM3 synthase gene in smooth muscle cells exacerbated iron accumulation and promoted the development of AAA in mouse models. nih.gov These findings collectively indicate that the dysregulation and reduction of GM3 promote ferroptosis. nih.gov GM3's ability to mitigate iron-dependent lipid damage positions it as a critical component of the cellular defense mechanism against this form of stress-induced cell death.
| Aspect of Ferroptosis | Role/Effect of Ganglioside GM3 | Reference |
|---|---|---|
| Overall Regulation | Acts as a suppressor of ferroptosis. | nih.gov |
| Lipid Peroxidation | Suppresses lipid peroxidation. | nih.gov |
| Iron Deposition | Reduces iron accumulation in cells. | nih.gov |
| Pathological Conditions | Reduced levels of GM3 are associated with increased ferroptosis and disease progression (e.g., AAA). | nih.gov |
Biological Roles and Functional Implications of Ganglioside Gm3 in Preclinical Models
Regulation of Cellular Proliferation and Differentiation
Ganglioside GM3 has been identified as a significant modulator of cellular proliferation and differentiation, exerting its influence through intricate interactions with cell signaling pathways. creative-proteomics.com Its expression levels often correlate with changes in cell growth characteristics and differentiation status.
Preclinical evidence suggests that GM3 can influence cell cycle progression, often acting as an inhibitor of cell growth. wikipedia.org In multiple myeloma U266 cells, treatment with GM3 resulted in a dose-dependent inhibition of proliferation by inducing an S-phase arrest. researchgate.net Specifically, increasing concentrations of GM3 led to a significant increase in the percentage of cells in the S phase and a corresponding decrease in the G2/M phase population, while the G0/G1 phase remained largely unchanged. researchgate.net
Conversely, studies on mouse embryonic fibroblasts (MEFs) from GM3 synthase knockout mice (GM3 KO MEFs) revealed a higher growth potential compared to their wild-type counterparts. nih.gov These GM3-deficient cells exhibited resistance to entering cell cycle arrest in high-density culture conditions, suggesting that the absence of GM3 promotes a more proliferative state. nih.gov The reintroduction of GM3, either exogenously or through endogenous expression, was shown to decrease the activity of the MAPK pathway, a key regulator of cell proliferation. nih.gov
Table 1: Effect of Ganglioside GM3 on Cell Cycle Progression in U266 Multiple Myeloma Cells
| GM3 Concentration (µmol/L) | Cell Inhibition Rate (%) | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase |
|---|---|---|---|
| 20 | 13 ± 4 | Increased | Decreased |
| 40 | 26 ± 4 | Increased | Decreased |
| 80 | 47 ± 6 | Increased | Decreased |
| 160 | 55 ± 10 | 71.5 ± 3.8 | 0.8 ± 0.6 |
| Control | 0 | 22.6 ± 3.7 | 42.6 ± 2.5 |
Data adapted from a study on the effects of GM3 on the U266 multiple myeloma cell line. researchgate.net
Ganglioside GM3 has been shown to play a significant role in the induction of apoptosis, or programmed cell death, in various preclinical models. Overexpression of GM3 in murine bladder cancer cells led to an increased number of apoptotic cells, which was associated with a reduced potential for cell proliferation. aacrjournals.org This pro-apoptotic effect of GM3 has also been observed in human colon cancer cells, where the chemotherapeutic agent cisplatin (B142131) was found to induce GM3-mediated apoptosis. wikipedia.orgnih.gov The mechanism in these cells involves the generation of reactive oxygen species (ROS) and the regulation of apoptosis-related proteins such as Bax, Bcl-2, and p53. nih.gov
Furthermore, in neuronal cell models, an increase in GM3 levels, either through exogenous addition or overexpression of GM3 synthase, induced neuronal cell death. nih.gov Conversely, silencing GM3 synthase rescued glutamate-induced neuronal death by inhibiting massive ROS production and intracellular calcium ion influx. nih.gov These findings suggest that GM3 can act as a mediator of oxidative stress-induced apoptosis. nih.gov
The influence of Ganglioside GM3 on cell migration and invasion is complex and appears to be cell-type dependent. In some contexts, GM3 has been shown to inhibit these processes. For instance, in bladder cancer cells, overexpression of GM3 resulted in reduced cell motility and invasion. wikipedia.orgaacrjournals.org The addition of exogenous GM3 to bladder cancer cell lines also decreased their invasive activity. aacrjournals.org
However, other studies suggest a role for GM3 in promoting cell migration. In mouse embryonic fibroblasts, the absence of GM3 was associated with an upregulation of the Ras/Raf/MEK/ERK pathway, leading to enhanced cell migration. nih.gov Reintroducing GM3 into these cells decreased the activity of this pathway, indicating that GM3 can negatively regulate signals that promote cell movement. nih.gov
Contributions to Metabolic Homeostasis and Dysregulation
Ganglioside GM3 is increasingly recognized as a key player in the regulation of metabolic processes, particularly in the context of insulin (B600854) signaling and cholesterol metabolism. researchgate.netnih.gov Dysregulation of GM3 expression has been linked to metabolic disorders such as insulin resistance. researchgate.net
A substantial body of preclinical evidence points to GM3 as a negative regulator of insulin signaling. pnas.orgpnas.org In 3T3-L1 adipocytes, the addition of GM3 was shown to suppress insulin-stimulated phosphorylation of the insulin receptor. pnas.orgnih.gov Furthermore, insulin resistance induced by tumor necrosis factor-alpha (TNF-α) in these cells was accompanied by increased GM3 expression. nih.gov Pharmacological depletion of GM3 in adipocytes prevented the TNF-α-induced defects in insulin signaling. nih.gov
Studies using GM3 synthase knockout mice have provided compelling in vivo evidence for this role. These mice, which are unable to synthesize GM3, exhibit enhanced insulin sensitivity, as demonstrated by improved glucose and insulin tolerance tests. pnas.orgpnas.org Importantly, these mutant mice were protected from high-fat diet-induced insulin resistance. pnas.orgpnas.org
In hepatocytes, the role of GM3 is also significant. A study using double knockout mice that lack all gangliosides except GM3 found that these mice were resistant to high-fat diet-induced hepatosteatosis (fatty liver). nih.gov This protective effect was attributed to the ability of GM3 to attenuate insulin signaling in hepatocytes, thereby suppressing lipogenesis. nih.gov
Table 2: Impact of GM3 on Insulin Signaling in Preclinical Models
| Model System | Key Finding | Implication for Insulin Sensitivity | Reference |
|---|---|---|---|
| 3T3-L1 Adipocytes | Exogenous GM3 suppresses insulin-stimulated receptor phosphorylation. | Decreased | pnas.orgnih.gov |
| GM3 Synthase Knockout Mice | Enhanced insulin receptor phosphorylation in skeletal muscle. | Increased | pnas.orgpnas.org |
| GM3 Synthase Knockout Mice | Protected from high-fat diet-induced insulin resistance. | Increased | pnas.orgpnas.org |
| Hepatocytes from DKO Mice (GM3 only) | Attenuated insulin signaling and reduced lipogenesis. | Decreased (locally), but protective against hepatosteatosis | nih.gov |
Preclinical studies have also implicated Ganglioside GM3 in the regulation of cholesterol metabolism. Research has shown that GM3 can stimulate the uptake and processing of low-density lipoproteins (LDL) by macrophages. nih.gov Preincubation of LDL with GM3 resulted in increased LDL uptake, enhanced cholesterol accumulation, and cholesteryl ester formation in these cells. nih.gov This suggests that GM3 may modify LDL in a way that it becomes more readily recognized and internalized by macrophages, a key process in the development of atherosclerosis. nih.gov
Role in Leptin Signaling and Energy Balance
Ganglioside GM3 has emerged as a significant modulator of leptin signaling and energy homeostasis in preclinical studies. Elevated levels of GM3 are associated with obesity and metabolic diseases in animal models. nih.gov In obese model animals, both GM3 and the gene for GM3 synthase (GM3S) are found to be upregulated in adipose tissues. nih.gov
Investigations using GM3 synthase knockout (GM3S KO) mice have provided crucial insights into the role of GM3. When the GM3S gene was knocked out in the genetically obese KKAy mouse model, the resulting KKAy GM3S KO mice exhibited a significant amelioration of their obese phenotype. nih.gov Compared to the hyperphagic and severely obese KKAy mice, the KKAy GM3S KO mice demonstrated significantly lower body weight and reduced food intake. nih.gov
A key finding in these preclinical models is the restoration of leptin sensitivity in the absence of GM3. The hypothalamic response to intraperitoneally administered leptin was largely diminished in KKAy mice, a phenomenon known as leptin resistance. nih.gov However, this response was retained in the KKAy GM3S KO mice, indicating that the absence of GM3-related gangliosides can prevent or reverse leptin resistance. nih.gov
Further mechanistic studies in a cultured mouse hypothalamic neuronal cell line (N41 cells) deficient in GM3S revealed alterations in the leptin receptor signaling pathway. While leptin-dependent STAT3 phosphorylation was slightly reduced, leptin-dependent ERK phosphorylation was significantly enhanced in these cells. nih.govnih.gov This suggests that GM3 may differentially modulate downstream pathways of the leptin receptor, with its absence favoring the ERK pathway, which is implicated in energy balance regulation. nih.govnih.gov The collective findings from these preclinical models suggest that GM3 and related gangliosides are pivotal in the development of leptin resistance and the central control of feeding and energy expenditure. nih.gov
Table 1: Effects of GM3 Synthase Knockout on Leptin Signaling and Energy Balance in KKAy Mice
| Parameter | KKAy Mice (Control) | KKAy GM3S KO Mice | Reference |
|---|---|---|---|
| Phenotype | Severe obesity, hyperphagia | Ameliorated obesity | nih.gov |
| Body Weight | Significantly higher | Significantly lower | nih.gov |
| Food Intake | Significantly higher | Significantly lower | nih.gov |
| Hypothalamic Leptin Response | Greatly reduced (leptin resistant) | Retained (leptin sensitive) | nih.gov |
| Leptin-dependent ERK Phosphorylation (in vitro) | Standard | Greatly enhanced | nih.gov |
Implications for Hepatic Steatosis Development in Experimental Models
Preclinical research indicates a protective role for ganglioside GM3 in the development of hepatic steatosis, or fatty liver disease. Studies utilizing double knockout (DKO) mice for GM2/GD2 synthase and GD3 synthase, which consequently only express GM3 among all gangliosides, have shown a remarkable resistance to high-fat diet (HFD)-induced hepatosteatosis. nih.gov
In these experimental models, when wild-type (WT) and DKO mice were subjected to a long-term HFD, the DKO mice were strikingly protected from the excessive lipid accumulation in the liver that was observed in their WT counterparts. nih.gov Analysis of the liver in DKO mice revealed that hepatic lipogenesis-related molecules were downregulated. nih.gov
To further elucidate the cellular mechanisms, primary hepatocyte cultures were established from both WT and DKO mice. Following insulin stimulation, DKO hepatocytes, which express GM3, showed an attenuated response in the expression and activation of downstream components of the insulin signaling pathway compared to WT hepatocytes, which mainly express GM2. nih.gov While insulin induced lipogenic proteins in hepatocytes from both genotypes, their expression levels were consistently lower in the DKO hepatocytes. nih.gov
These findings from preclinical models suggest that a shift in the ganglioside profile towards GM3 exerts a suppressive effect on lipogenesis by attenuating insulin signaling within hepatocytes. This attenuated signaling cascade, particularly the pathway leading to mTOR-SREBP-1c which is crucial for lipogenic gene transcription, may underlie the observed protection from HFD-induced hepatic steatosis in mice expressing only GM3. nih.gov
Table 2: Impact of GM3 Expression on Hepatic Steatosis in High-Fat Diet-Fed Mice
| Genotype | Ganglioside Profile | Response to High-Fat Diet | Insulin-Mediated Lipogenesis in Hepatocytes | Reference |
|---|---|---|---|---|
| Wild-Type (WT) | Primarily GM2 | Development of hepatic steatosis | Normal induction of lipogenic proteins | nih.gov |
| DKO (GM3 only) | Exclusively GM3 | Resistant to hepatic steatosis | Attenuated induction of lipogenic proteins | nih.gov |
Involvement in Neurodevelopmental and Neurobiological Processes
Influence on Neuronal Functionality and Neurogenesis in Animal Models
Preclinical studies have implicated ganglioside GM3 in various aspects of neuronal function and neurogenesis. GM3 synthase knockout (GM3-KO) mice have been utilized as a primary model to understand the physiological role of this ganglioside in the brain. nih.gov
Juvenile GM3-KO mice exhibit distinct behavioral phenotypes. Both male and female GM3-KO mice show hyperactivity in motor activity tests. nih.gov Furthermore, male GM3-KO mice display significantly less spontaneous alternation behavior in the Y-maze test, suggesting reduced attention, and spend more time in the open arms of the elevated plus maze, indicating increased impulsive behaviors. nih.gov These characteristics—hyperactivity, reduced attention, and impulsivity—are reminiscent of attention-deficit hyperactivity disorder (ADHD) in humans. nih.gov
Further research has explored the impact of exogenous gangliosides on neuronal processes in GM3 synthase-deficient mice. In a study where these mice were orally supplemented with bovine milk gangliosides, which are predominantly composed of GM3 and GD3, there was a notable improvement in the decreased cognitive function observed in the deficient animals. nih.govresearchgate.netnih.gov This cognitive improvement was accompanied by an increase in ganglioside levels and, significantly, by enhanced neurogenesis in the hippocampus. nih.govresearchgate.netnih.gov This suggests that GM3, or its metabolites, plays a role in promoting the generation of new neurons in this critical brain region for learning and memory. nih.govresearchgate.net
Table 3: Neuropsychological and Neurogenic Effects in GM3 Synthase Deficient Mice
| Model | Behavioral Phenotype | Effect of GM3/GD3 Supplementation | Hippocampal Neurogenesis | Reference |
|---|---|---|---|---|
| Juvenile GM3-KO Mice | Hyperactivity, reduced attention, increased impulsivity (ADHD-like) | Not applicable | Not specified in this study | nih.gov |
| GM3S Deficient Mice | Decreased cognitive function | Improved cognitive function | Increased | nih.govresearchgate.netnih.gov |
Correlation with Auditory Function
An extensive body of preclinical research has established an indispensable role for ganglioside GM3 in the development and maintenance of auditory function. Studies using mice with a targeted deletion of the GM3 synthase gene (St3gal5-/- or SAT-I null mice) have consistently demonstrated that the absence of GM3 leads to profound hearing loss. nih.govnih.govpnas.orgresearchgate.net
In these knockout models, hearing impairment is evident at the onset of hearing, around postnatal day 12-14, and progresses to complete deafness by postnatal day 17. nih.govpnas.orgresearchgate.net This functional deficit is rooted in severe structural abnormalities within the cochlea. The organ of Corti, the sensory organ for hearing, undergoes selective and progressive degeneration in the absence of GM3. nih.govpnas.orgresearchgate.net Specifically, the stereocilia of the outer hair cells show signs of degeneration as early as postnatal day 3, followed by the appearance of blebs, suggesting impaired vesicular trafficking. nih.gov By postnatal day 17, the stereocilia of the inner hair cells are fused. nih.gov
Auditory Brainstem Response (ABR) tests, which measure the electrical activity of the auditory pathway, confirm the functional deficit. In GM3 synthase knockout mice, ABRs are impaired at the onset of hearing and are completely lost by P17. nih.govpnas.orgresearchgate.net In contrast, mice deficient in GM2 synthase (B4galnt1-/-), which express only GM3 and GD3 gangliosides, exhibit normal auditory structure and function. nih.gov This finding specifically pinpoints GM3 as the essential ganglioside for hearing. nih.gov The research suggests that GM3-dependent membrane microdomains are critical for the proper organization and maintenance of stereocilia in the auditory hair cells. nih.gov
Table 4: Auditory Function in Ganglioside-Deficient Mouse Models
| Mouse Model | Key Gangliosides Expressed | Auditory Phenotype | Structural Findings in Organ of Corti | Reference |
|---|---|---|---|---|
| Wild-Type | Full complement | Normal hearing | Normal hair cell and stereocilia structure | nih.govnih.gov |
| GM3 Synthase KO (St3gal5-/-) | Lacks a- and b-series (No GM3) | Complete hearing loss by P17 | Progressive degeneration of hair cells and stereocilia | nih.govnih.govpnas.org |
| GM2 Synthase KO (B4galnt1-/-) | Only GM3 and GD3 | Normal hearing | Normal auditory structure | nih.gov |
Immunomodulatory Activities
Ganglioside GM3 demonstrates significant immunomodulatory activities in preclinical models, influencing both innate and adaptive immune responses. Its role is complex, with different molecular species of GM3 capable of exerting opposing effects.
A key mechanism of GM3's immunomodulatory function is through its interaction with Toll-like receptor 4 (TLR4), a critical component of the innate immune system. nih.govembopress.orgjst.go.jpfrontiersin.org Research has shown that GM3 can act as an endogenous modulator of TLR4 signaling. nih.govjst.go.jp The specific effect depends on the structure of the fatty acid chain within the GM3 molecule. GM3 species with very long-chain fatty acids (VLCFA) have been found to synergistically enhance TLR4 activation by ligands such as LPS and HMGB1, thus promoting a pro-inflammatory response. nih.govjst.go.jpfrontiersin.org Conversely, GM3 species with long-chain fatty acids (LCFA) or unsaturated VLCFAs can suppress TLR4 activation, indicating an anti-inflammatory role. nih.govjst.go.jpfrontiersin.org In mouse models of obesity, an increase in pro-inflammatory VLCFA-GM3 species is observed in adipose tissue, and this increase is attenuated in TLR4-mutant mice, suggesting a feedback loop where TLR4 signaling itself influences the production of these GM3 species. nih.govjst.go.jp
In the context of adaptive immunity, GM3 has been investigated as a target for anticancer vaccines, particularly for melanoma, where it is often overexpressed. nih.govbohrium.comnih.gov A nanoparticulate vaccine composed of GM3 ganglioside conjugated with Neisseria meningitidis membrane proteins (VSSP/GM3) has been shown to elicit tumor rejection in a murine B16 melanoma model. nih.gov Surprisingly, despite the glycolipid nature of the antigen, the protective anti-tumor immune response was found to be mediated by effector CD8+ T cells, not NK1.1+ cells. nih.gov T cells from surviving immunized animals secreted IFNγ when co-cultured with melanoma cells, demonstrating a cellular immune response. nih.gov Further studies have explored liposomal nanovaccines containing GM3 and the NKT cell ligand α-galactosylceramide (αGC), which were shown to stimulate robust OVA-specific CD8+ T cell responses dependent on CD169+ macrophages and conventional type 1 dendritic cells (cDC1). uu.nl These findings highlight the potential of GM3-based immunotherapies to stimulate potent cell-mediated anti-tumor immunity. nih.govuu.nl
Table 5: Summary of Immunomodulatory Activities of Ganglioside GM3 in Preclinical Models
| Immune Context | Preclinical Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|---|
| Innate Immunity | Cultured monocytes, obese mice, TLR4-mutant mice | VLCFA-GM3 enhances inflammation; LCFA-GM3 suppresses inflammation | Modulation of TLR4/MD2 complex dimerization/oligomerization | nih.govjst.go.jpfrontiersin.org |
| Cancer Immunotherapy | C57BL/6 mice with B16 melanoma challenge | GM3-based vaccine induces tumor rejection | Induction of anti-GM3 IgG antibodies and effector CD8+ T cell response | nih.gov |
| Vaccine Adjuvant | Mice immunized with OVA-containing liposomes | GM3-αGC liposomes stimulate robust CD8+ T cell responses | Targeting of CD169+ macrophages and cDC1 for enhanced antigen presentation | uu.nl |
Regulation of Toll-like Receptor 4 (TLR4) Activation by Specific GM3 Molecular Species
Ganglioside GM3, a fundamental glycosphingolipid, has been identified as a significant endogenous modulator of Toll-like receptor 4 (TLR4) signaling, a critical pathway in the innate immune system. nih.govnih.gov Preclinical studies have revealed that the regulatory function of GM3 on TLR4 is not monolithic but is instead highly dependent on the molecular species of GM3, specifically the structure of its ceramide-linked fatty acid chain. nih.govnih.gov
Research has demonstrated that different GM3 species can act as either agonists or antagonists of TLR4 activation. GM3 species containing very long-chain fatty acids (VLCFA) and α-hydroxyl VLCFA have been shown to potently enhance TLR4 activation. nih.govnih.gov In contrast, GM3 species with long-chain fatty acids (LCFA) and ω-9 unsaturated VLCFA act as inhibitors of TLR4 activation, effectively counteracting the pro-inflammatory effects of the VLCFA species. nih.govnih.gov This dual regulatory capacity suggests that the balance of different GM3 molecular species can fine-tune the inflammatory response.
Mechanistically, GM3 has been found to interact with the extracellular complex of TLR4 and its co-receptor, myeloid differentiation factor 2 (MD-2), which is essential for ligand recognition. nih.govnih.gov This interaction influences the dimerization and oligomerization of the TLR4/MD-2 complex, a key step in signal transduction. nih.govnih.gov Molecular docking analyses support the model that VLCFA-GM3 and LCFA-GM3 bind differently to the hydrophobic pocket of MD-2, thereby acting as an agonist and antagonist of TLR4 activity, respectively. nih.gov
In preclinical models of obesity and metabolic disorders, an imbalance in GM3 species has been observed, with increased levels of pro-inflammatory VLCFA species and decreased levels of anti-inflammatory LCFA species in serum and adipose tissue. nih.govnih.gov This shift in the GM3 profile correlates with disease progression, suggesting that "glycosphingolipid sensing" by TLR4 is a crucial factor in both homeostatic and pathological innate immune signaling. nih.gov Interestingly, in obese mice, the increase in VLCFA-GM3 levels in adipose tissue is blocked in TLR4-mutant mice, indicating a potential feedback loop where TLR4 signaling itself influences the production of pro-inflammatory GM3 species. nih.govjst.go.jp
| GM3 Molecular Species | Effect on TLR4 Activation | Mechanism of Action | Preclinical Model Context |
|---|---|---|---|
| Very Long-Chain Fatty Acid (VLCFA) GM3 | Enhances/Agonistic | Promotes TLR4/MD-2 dimerization/oligomerization | Increased in obesity and metabolic disorders, correlating with chronic inflammation. nih.govnih.gov |
| α-hydroxyl VLCFA GM3 | Enhances/Agonistic | Strongly enhances TLR4 activation. nih.govnih.gov | Levels are elevated in the visceral adipose tissue of obese mice. nih.gov |
| Long-Chain Fatty Acid (LCFA) GM3 | Inhibits/Antagonistic | Suppresses TLR4 activation by counteracting VLCFA species. nih.govnih.gov | Relatively decreased in obesity and metabolic disorders. nih.gov |
| ω-9 Unsaturated VLCFA GM3 | Inhibits/Antagonistic | Inhibits TLR4 activation. nih.govnih.gov | May become operational in advanced stages of metabolic disease to suppress inflammation. nih.gov |
Modulation of Immune Cell Function (T cells, B cells, Natural Killer cells)
Ganglioside GM3 exerts varied and complex effects on the function of several key immune cell populations, including T cells, B cells, and Natural Killer (NK) cells. creative-proteomics.com
T cells: In preclinical models, GM3 has been shown to modulate T cell activity. Studies have indicated that GM3 can influence the function of T cells, affecting their activation and proliferation. creative-proteomics.com In a mouse model of rheumatoid arthritis, a condition driven by aberrant T cell responses, GM3 deficiency was found to exacerbate inflammatory arthritis. plos.org This was associated with increased T cell activation and an overproduction of cytokines, particularly IL-17, a key cytokine in this autoimmune disease. plos.org This suggests that GM3 may act as a regulatory molecule to suppress certain T cell-mediated immune responses. plos.org Conversely, some in vitro studies have suggested that higher levels of GM3 in lipid rafts can promote an increase in naïve T cell responsiveness to stimulation. plos.org Tumor-shed gangliosides, including GM3, can also downregulate the surface expression of CD4 on T lymphocytes, which could impair their function. nih.gov
B cells: The function of B cells, which are responsible for antibody production, can also be influenced by GM3. In vitro studies have demonstrated that tumor-shed gangliosides, including GM3 and GM2, can suppress the generation of immunoglobulins such as IgE and IgG4. frontiersin.org This suppression is thought to occur through the inhibition of endogenous TNF-α production, a cytokine known to stimulate antibody generation and class switching in B cells. frontiersin.org
Natural Killer (NK) cells: GM3 has been identified as a modulator of NK cell activity. nih.gov NK cells are crucial components of the innate immune system that can recognize and kill tumor cells. berkeley.edu Some in vitro studies have shown that GM3, along with GM2, can inhibit NK cell cytotoxic activity. nih.gov This is particularly relevant in the context of certain cancers, like neuroblastomas and gliomas, which have high concentrations of these gangliosides, suggesting that their shedding could be a mechanism of tumor immune evasion. nih.gov Furthermore, GM3 has been identified as an inhibitory ligand for Natural Killer T (NKT) cells, a specialized subset of T cells that recognize glycolipid antigens. nih.gov In preclinical models, co-administration of GM3-loaded antigen-presenting cells with an activating NKT cell ligand suppressed the NKT cell response in a CD1d-restricted manner. nih.gov
| Immune Cell Type | Observed Effect of GM3 in Preclinical Models | Key Research Finding |
|---|---|---|
| T cells | Suppression of autoimmune responses; potential for both enhanced and suppressed activation. | GM3 deficiency in a mouse model of rheumatoid arthritis led to exacerbated disease and increased IL-17 production. plos.org |
| B cells | Inhibition of immunoglobulin production. | GM3 and GM2 were shown to suppress the generation of IgE and IgG4 by inhibiting TNF-α production in vitro. frontiersin.org |
| Natural Killer (NK) cells | Inhibition of cytotoxic activity. | GM3 and GM2 isolated from brain tissue inhibited NK cell activity in vitro. nih.gov |
| Natural Killer T (NKT) cells | Inhibition of activation. | GM3 was identified as an inhibitory ligand that suppresses the NKT cell response to activating stimuli. nih.gov |
Impact on Inflammatory Responses in Preclinical Contexts
The role of ganglioside GM3 in inflammation is multifaceted, with preclinical evidence pointing towards both pro- and anti-inflammatory activities depending on the specific context and the molecular species of GM3 involved. plos.orgresearchgate.net
In models of chronic inflammatory diseases such as rheumatoid arthritis, GM3 appears to play a protective, anti-inflammatory role. A study using a collagen-induced arthritis mouse model demonstrated that a deficiency in GM3 exacerbated the inflammatory arthritis. plos.org This suggests that endogenous GM3 is crucial for suppressing the overproduction of inflammatory cytokines involved in the pathogenesis of this autoimmune disease. plos.org
Conversely, in the context of metabolic inflammation associated with obesity, specific molecular species of GM3 can act as pro-inflammatory mediators. nih.govnih.gov As discussed in the context of TLR4 regulation, GM3 species with very long-chain fatty acids (VLCFA) are elevated in the serum and adipose tissue of obese individuals and can amplify inflammatory signaling through TLR4. nih.govnih.gov This pro-inflammatory shift in the GM3 profile is correlated with disease progression. nih.gov
In vitro studies using murine macrophage cell lines, such as RAW 264.7, have shown that exogenously added GM3 can suppress lipopolysaccharide (LPS)-induced inflammatory responses. researchgate.net GM3 was found to inhibit the production of nitric oxide (NO) and reduce the expression of inflammatory mediators like cyclooxygenase-2 (COX-2). researchgate.net This anti-inflammatory effect was mediated through the suppression of key signaling pathways, including NF-κB, AP-1, and MAPKs. researchgate.net Additionally, several gangliosides, including GM3, have been shown to be effective in reducing the production of the pro-inflammatory cytokine TNF-α by murine macrophages in vitro. researchgate.net
Role in Preclinical Cancer Biology
Ganglioside GM3 has been extensively studied in the context of cancer, where it exhibits a complex and often contradictory role, influencing tumor progression, metastasis, and angiogenesis in preclinical models. nih.govresearchgate.net
Modulation of Tumor Progression and Metastasis in in vitro and in vivo Models
The influence of GM3 on tumor progression and metastasis appears to be highly dependent on the cancer type and the specific experimental model. In some contexts, high levels of GM3 are associated with reduced malignancy, while in others, GM3 or its synthase promotes metastatic behavior.
For instance, some studies have shown that cell lines with a high content of GM3 exhibit decreased cell mobility, invasiveness, and metastasis. researchgate.net However, in a murine model of breast cancer, the highly metastatic 4T1 cell line showed elevated expression of GM3. frontiersin.org Silencing the GM3 synthase gene in these cells led to a significant reduction in their migration and invasive properties in vitro, as well as a decrease in lung metastasis in vivo. nih.gov Conversely, over-expression of GM3 synthase in non-metastatic 67NR breast cancer cells induced cell migration. nih.gov The underlying mechanism for this pro-metastatic effect was linked to the activation of the phosphoinositide-3 kinase (PI3K)/Akt pathway. nih.gov
In contrast, other studies support an anti-tumor role for GM3. For example, when melanoma cells overexpressing the pro-metastatic ganglioside GD3 were exposed to extracellular vesicles from normal cells with higher GM3 levels, their migratory activity was significantly inhibited. frontiersin.org This suggests that the ratio of different gangliosides on the cell surface can be a critical determinant of metastatic potential.
Anti-angiogenic Effects in Experimental Systems
A more consistent finding in preclinical cancer research is the potent anti-angiogenic activity of GM3. nih.govnih.gov Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Multiple studies have demonstrated that GM3 can inhibit this process through various mechanisms.
In models of malignant brain cancer, GM3 has been shown to possess powerful anti-angiogenic action. nih.gov Tumors expressing high levels of GM3 are generally less vascularized and grow more slowly than tumors with low GM3 levels. nih.gov This effect is mediated through both autocrine and paracrine effects on vascular endothelial growth factor (VEGF) and its receptors. nih.gov
Studies using human umbilical vein endothelial cells (HUVECs) have shown that exogenous GM3 can suppress VEGF-induced proliferation and migration of these cells. nih.govresearchgate.net GM3 was found to reduce the phosphorylation of VEGF receptor 2 (VEGFR-2) and its downstream signaling molecule, Akt. nih.govresearchgate.net This inhibition of the VEGF/VEGFR-2 signaling pathway is a key mechanism behind GM3's anti-angiogenic effects. oup.com
In vivo assays, such as the Matrigel plug assay in mice, have further confirmed the anti-angiogenic properties of GM3. nih.govoup.com In these models, GM3 was able to reduce the pro-angiogenic effects of growth factors and other pro-angiogenic gangliosides like GD1a. nih.govresearchgate.net These findings suggest that GM3 may have therapeutic potential for reducing tumor angiogenesis. nih.gov
| Cancer Process | Observed Effect of GM3 in Preclinical Models | Experimental System | Key Research Finding |
|---|---|---|---|
| Tumor Progression & Metastasis | Pro-metastatic | Murine breast cancer (4T1 cells) | Silencing GM3 synthase inhibited migration, invasion, and lung metastasis. nih.gov |
| Tumor Progression & Metastasis | Anti-metastatic | Melanoma cells | Extracellular vesicles with high GM3 inhibited the migration of GD3-expressing melanoma cells. frontiersin.org |
| Angiogenesis | Anti-angiogenic | Malignant brain cancer models | GM3 inhibits brain tumor angiogenesis by targeting tumor and endothelial cells. nih.gov |
| Angiogenesis | Anti-angiogenic | Human Umbilical Vein Endothelial Cells (HUVECs) | GM3 suppresses VEGF-induced proliferation and migration by inhibiting VEGFR-2 phosphorylation. nih.govoup.com |
| Angiogenesis | Anti-angiogenic | In vivo Matrigel plug assay | GM3 reduced the pro-angiogenic effects of GD1a and growth factors. nih.govresearchgate.net |
Phyto-type Ganglioside GM3 in Specific Biological Contexts
The term "phyto-type Ganglioside GM3" is not commonly used in the reviewed preclinical literature, which primarily focuses on GM3 derived from mammalian sources or synthesized for experimental use. The distinction in the biological roles of GM3 is typically made based on the variations in the fatty acid chain of the ceramide moiety (e.g., long-chain vs. very long-chain fatty acids) rather than its origin (animal vs. plant).
Gangliosides, including GM3, are predominantly found in the plasma membranes of vertebrate cells. nih.gov While plants do synthesize a vast array of complex lipids, the specific structure of ganglioside GM3, containing a sialic acid linked to lactosylceramide (B164483), is characteristic of animal cells. Therefore, the biological roles and functional implications discussed in the preceding sections, derived from preclinical models, pertain to GM3 as it is found and functions within mammalian systems. The research consistently highlights that the functional diversity of GM3 in these biological contexts arises from its molecular heterogeneity, particularly the length and saturation of its acyl chains, which dictates its interaction with key signaling receptors like TLR4 and growth factor receptors.
Advanced Research Methodologies and Analytical Approaches for Ganglioside Gm3
Spectrometric Techniques for Structural Characterization and Quantification
Spectrometric methods are fundamental to the precise structural analysis and quantification of Ganglioside GM3. These techniques offer high sensitivity and specificity, allowing researchers to discern the intricate molecular details of GM3 and its various isoforms.
Liquid chromatography-mass spectrometry (LC-MS/MS) stands as a cornerstone for the comprehensive analysis of Ganglioside GM3 within the broader field of lipidomics. This powerful technique allows for the separation and identification of different GM3 species based on the composition of their ceramide moiety. Reversed-phase liquid chromatography, for instance, can separate GM3 species according to the length and degree of unsaturation of their fatty acyl chains. nih.gov
Tandem mass spectrometry (MS/MS) is then employed for detailed structural elucidation. By inducing fragmentation of the parent ion, MS/MS spectra provide characteristic fragment ions that confirm the identity of the ganglioside and reveal the specific structure of its ceramide backbone. nih.govresearchgate.net This level of detail is critical for understanding how variations in the lipid portion of the molecule influence its biological activity. Lipidomics studies utilizing LC-MS/MS have been instrumental in profiling GM3 alterations in various physiological and pathological states, such as in asthenozoospermic spermatozoa and during lactation. nih.govnih.gov
A typical LC-MS/MS workflow for Ganglioside GM3 analysis involves several key steps:
Extraction: Gangliosides are extracted from biological samples using methods like the Folch or Svennerholm and Fredman procedures. nih.govresearchgate.net
Chromatographic Separation: The extracted lipids are separated using a liquid chromatography system, often with a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column, which allows for the separation of ganglioside isomers. nih.govresearchgate.net
Mass Spectrometric Detection and Fragmentation: The separated gangliosides are ionized and detected by a mass spectrometer. Selected ions are then fragmented to produce MS/MS spectra for structural confirmation.
Data Analysis: The resulting data is processed to identify and quantify the different GM3 species present in the sample.
| GM3 Species | Observed in | Analytical Approach | Key Finding | Reference |
|---|---|---|---|---|
| GM3 d40:1 | Human Milk | Reversed-Phase LC-QTOF-MS | Most abundant species throughout lactation, except in colostrum. | nih.gov |
| GM3 d42:2 | Human Milk (Colostrum) | Reversed-Phase LC-QTOF-MS | Prevalent species in early lactation. | nih.gov |
| Various GM3 species | Human Plasma | Reversed-Phase UPLC-MS/MS | Developed and validated a method for quantification of GM3 and other gangliosides. | researchgate.net |
| Multiple GM3 species | Asthenozoospermic Spermatozoa | High-coverage targeted lipidomics | Inverse correlation between total GM3 levels and sperm motility. | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the three-dimensional structure and conformational dynamics of Ganglioside GM3. rsc.org High-resolution proton NMR can provide detailed information about the spatial arrangement of the carbohydrate headgroup and its linkage to the ceramide anchor. nih.gov
Immunological and Cell-Based Assays
Immunological and cell-based assays are vital for visualizing the subcellular location of Ganglioside GM3 and for probing its functional roles in cellular processes. These techniques often utilize specific antibodies that recognize the GM3 glycan structure.
Immunofluorescence staining is a widely used technique to visualize the distribution of Ganglioside GM3 within cells and tissues. This method involves the use of a primary antibody that specifically binds to GM3, followed by a secondary antibody conjugated to a fluorophore. Confocal laser scanning microscopy is then used to generate high-resolution images of the stained cells. researchgate.netmed-tohoku-antibody.com
Studies using immunofluorescence have revealed that GM3 is not uniformly distributed on the plasma membrane but is often concentrated in specific microdomains, sometimes referred to as lipid rafts. med-tohoku-antibody.comnih.gov Its localization can also vary depending on cell density and cell type. For example, in epithelial cells, GM3 has been observed to be segregated from microvilli, suggesting its presence in the planar regions of the apical domain. core.ac.uk In melanoma cells, the accessibility of GM3 to antibodies can be dependent on cell confluence. med-tohoku-antibody.comunimi.it
Flow cytometry is a powerful quantitative technique used to measure the expression of Ganglioside GM3 on the surface of individual cells within a population. researchgate.net Cells are incubated with a fluorescently labeled primary antibody specific for GM3, and then analyzed as they pass one by one through a laser beam. The intensity of the fluorescence emitted by each cell is proportional to the amount of GM3 expressed on its surface.
This method has been extensively used to characterize the GM3 expression profiles of various cell types, including cancer cells and immune cells. researchgate.netnih.gov For instance, flow cytometry has been employed to demonstrate altered GM3 expression in genetically modified cancer cell lines and to study how cell activation can modulate the surface levels of GM3 on leukocytes. researchgate.netnih.gov
| Cell Type | Antibody Used | Key Finding | Reference |
|---|---|---|---|
| Murine Breast Cancer Cells (4T1 and 67NR) | Anti-GM3 monoclonal antibody | Demonstrated changes in GM3 surface expression upon genetic manipulation of GM3 synthase. | researchgate.net |
| Mouse Lung Carcinoma Cells (3LL-ST28 and 3LL-HK46) | Anti-GM3 monoclonal antibody M2590 | Detected newly synthesized GM3 on the surface of transfected cells. | researchgate.net |
| Murine Leukocytes | 14F7 MAb (specific for N-glycolylated GM3) | Characterized the differential expression of NGcGM3 on various immune cell subpopulations. | nih.gov |
| Normal vs. Cancer Bladder Cells (HCV29) | Anti-GM3 mAb DH2 | Analyzed the reactivity of GM3 expressed on the cell surface. | pnas.org |
In vitro cell culture models are indispensable for investigating the functional consequences of Ganglioside GM3 expression and for dissecting the molecular mechanisms through which it exerts its effects. A variety of cell lines have been utilized to study the diverse roles of GM3.
Human Umbilical Vein Endothelial Cells (HUVECs): Studies using HUVECs have shown that GM3 can counteract the pro-angiogenic effects of vascular endothelial growth factor (VEGF). GM3 was found to inhibit HUVEC proliferation and migration, and to reduce the phosphorylation of VEGF receptor 2 (VEGFR-2). researchgate.net
Adipocytes: In adipocytes, GM3 is implicated in the regulation of insulin (B600854) signaling. oup.com Its expression can be influenced by pro-inflammatory cytokines secreted by resident macrophages. oup.com Research has shown that GM3 functions as a regulator of the balance between homeostatic and pathological states in adipose tissue by modulating insulin receptor association in caveolae microdomains. oup.comnih.govnih.gov
Hepatocytes: In hepatocytes, a shift in ganglioside expression towards GM3 has been shown to have a protective effect against high-fat diet-induced hepatosteatosis. nih.govnih.gov This is thought to occur through the attenuation of insulin signaling, leading to a suppressive effect on lipogenesis. nih.govnih.gov
Cancer Cell Lines: The role of GM3 in cancer is complex and appears to be context-dependent. It is overexpressed in several human cancers, including melanomas and lung cancer. researchgate.netnih.gov In some cancer cell lines, GM3 has been shown to inhibit tumor cell growth and motility. nih.govnih.gov For example, in a mouse astrocytoma model, GM3 exhibited anti-angiogenic properties. nih.gov
Oocyte Complexes: Research on porcine cumulus-oocyte complexes (COCs) has demonstrated that exogenous GM3 can inhibit meiotic maturation and cumulus cell expansion. semanticscholar.orgnih.govnih.gov This effect is mediated, at least in part, by the inhibition of epidermal growth factor receptor (EGFR) signaling and the induction of apoptosis. semanticscholar.orgnih.govnih.govresearchgate.net
| Cell Model | Observed Effect of GM3 | Proposed Mechanism | Reference |
|---|---|---|---|
| HUVECs | Inhibition of VEGF-induced proliferation and migration | Reduced phosphorylation of VEGFR-2 and downstream Akt | researchgate.net |
| Adipocytes | Modulation of insulin signaling and adipogenesis | Regulation of insulin receptor association in lipid rafts | oup.com |
| Hepatocytes | Suppression of lipogenesis and prevention of hepatosteatosis | Attenuation of the insulin signaling pathway | nih.govnih.gov |
| CT-2A Mouse Astrocytoma Cells | Anti-angiogenic and inhibition of tumor growth | Counteracts pro-angiogenic effects of complex gangliosides | nih.gov |
| Porcine Cumulus-Oocyte Complexes | Inhibition of oocyte maturation and induction of apoptosis | Inhibition of EGFR-mediated signaling pathways | semanticscholar.orgnih.govnih.gov |
Genetic and Molecular Biology Techniques
Advanced research into the functional roles of Ganglioside GM3 relies heavily on sophisticated genetic and molecular biology techniques. These approaches allow for the precise manipulation of GM3 biosynthesis and the subsequent analysis of genome-wide and proteome-wide effects, providing deep insights into the pathways and processes modulated by this specific ganglioside.
siRNA/CRISPR-mediated Gene Knockdown/Knockout Studies (e.g., GM3 Synthase)
Targeted gene silencing has become an indispensable tool for elucidating the function of specific genes. The enzyme responsible for the synthesis of GM3 from its precursor, lactosylceramide (B164483), is GM3 synthase, which is encoded by the ST3GAL5 gene. mdpi.comresearchgate.net By disrupting this gene, researchers can study the direct consequences of GM3 depletion.
siRNA (small interfering RNA): This technique, a form of RNA interference (RNAi), involves introducing short, double-stranded RNA molecules into a cell. These molecules are processed by the cell's machinery and guide the degradation of the target mRNA (in this case, ST3GAL5 mRNA). This leads to a temporary and often incomplete reduction in the expression of the target protein, an effect known as a "knockdown". idtdna.comgenecopoeia.com
CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats): This powerful genome-editing tool allows for the permanent and complete disruption of a target gene, creating a "knockout". genecopoeia.comyoutube.com The system uses a guide RNA to direct the Cas9 nuclease to a specific DNA sequence within the ST3GAL5 gene, where it creates a double-strand break. The cell's error-prone repair of this break typically results in frameshift mutations that permanently inactivate the gene. youtube.com
A prime example of this approach is the creation of a GM3 synthase knockout (KO) in Human Embryonic Kidney 293-T (HEK293-T) cells using CRISPR/Cas9 technology. mdpi.com Lipidomic analysis of these ST3GAL5 KO cells revealed the expected complete absence of a-series gangliosides, including GM3. Concurrently, there was a significant accumulation of lactosylceramide (LacCer), the direct substrate of the GM3 synthase enzyme. This demonstrated a metabolic shift, as the accumulated LacCer was partially redirected toward the synthesis of other glycosphingolipids, such as monosialyl-globoside Gb5 (MSGb5). mdpi.com
Microarray and Proteomic Analyses for Gene and Protein Expression Profiling
To understand the broader cellular impact of GM3 synthase deficiency, researchers employ high-throughput techniques like microarray and proteomic analyses. These methods provide a snapshot of the global changes in gene and protein expression that occur when GM3 synthesis is abolished.
Microarray Analysis: This technique is used to measure the expression levels of thousands of genes simultaneously. In studies of fibroblasts from patients with GM3 synthase deficiency, microarray analysis of glycosyltransferase mRNAs revealed not only the expected lack of ST3GAL5 expression but also collateral changes in the expression of transcripts for other enzymes involved in different glycosphingolipid biosynthetic pathways. researchgate.netresearchgate.net
Proteomic Analysis: Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. In the context of GM3 research, proteomic approaches have been used to analyze changes in enzyme activity. For instance, in ST3GAL5 KO cells, enzymatic assays revealed significant alterations in the activity of several lysosomal and plasma membrane-associated glycohydrolases. These findings indicate that the primary defect in GM3 synthesis leads to secondary deregulation of broader glycosphingolipid metabolism. mdpi.com
| Enzyme | Cellular Location | Change in Activity in KO Cells | Reference |
|---|---|---|---|
| α-Galactosidase (α-Gal) | Lysosome | Hyperactivated (>6-fold increase) | mdpi.com |
| β-Hexosaminidase (β-Hex) | Lysosome | Hyperactivated | mdpi.com |
| Glucocerebrosidase (GCase) | Lysosome | Hypoactivated (~30% lower) | mdpi.com |
| β-Galactosidase (β-Gal) | Lysosome | Hypoactivated | mdpi.com |
| β-Mannosidase (β-Man) | Lysosome / Plasma Membrane | Reduced activation | mdpi.com |
Cell Surface Capture Technologies
Gangliosides are anchored in the outer leaflet of the plasma membrane, where they participate in cell signaling and recognition. nih.gov Investigating the specific composition of cell surface gangliosides requires methods to isolate and analyze these molecules. While specific immuno-capture techniques can be used, a common and comprehensive approach involves biochemical enrichment coupled with advanced analytical methods.
The process typically begins with the isolation of cell membranes from cultured cells. nih.gov Gangliosides are then enriched through a series of lipid extraction and partitioning steps using solvent systems like chloroform/methanol/water. mdpi.comnih.gov Once purified, the ganglioside profiles can be analyzed by:
High-Performance Thin-Layer Chromatography (HPTLC): This method separates different lipid species based on their polarity, allowing for the identification and relative quantification of gangliosides by comparing them to known standards. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive technology has become a powerful tool for the detailed characterization of intact gangliosides. nih.gov It not only separates the different species but also provides precise mass information that allows for the identification of both the glycan headgroup and the attached ceramide structure, revealing the full complexity of the cell surface ganglioside profile. nih.gov
In vivo Animal Models for Functional Studies
To understand the physiological role of Ganglioside GM3 in a whole-organism context, researchers rely on in vivo animal models. These models, particularly genetically engineered mice, have been instrumental in uncovering the systemic functions of GM3 in metabolism and disease.
GM3 Synthase Knockout (KO) Mice and their Phenotypic Analysis
The most direct way to study the function of GM3 in vivo is through the use of GM3 synthase knockout (KO) mice. These mice are generated by disrupting the St3gal5 gene, which encodes the GM3 synthase enzyme. pnas.org
Biochemical Phenotype: The primary biochemical consequence in these KO mice is the complete inability to synthesize GM3. This results in the absence of all major downstream a-series (like GM1a, GD1a) and b-series (like GD1b, GT1b) gangliosides, which are normally abundant in tissues like the brain. pnas.org The mice compensate for this loss by upregulating an alternative "o-series" pathway, leading to the expression of gangliosides such as GM1b and GD1α. pnas.orgnih.gov
Physiological Phenotype: Despite the dramatic alteration in ganglioside composition, GM3S KO mice are viable and appear largely normal at first glance. pnas.orgnorthwestern.edu However, detailed analysis has revealed several key phenotypic changes. One of the most significant findings is that these mice exhibit heightened sensitivity to insulin. pnas.orgnorthwestern.edu They also display deafness, which is caused by the selective degeneration of the organ of Corti in the cochlea, highlighting a critical role for GM3 in the structural integrity of auditory hair cells. nih.govnih.govnih.gov
| Phenotypic Trait | Observation in GM3S KO Mice | Implication/Function of GM3 | Reference |
|---|---|---|---|
| Ganglioside Profile | Absence of a- and b-series; presence of o-series (GM1b, GD1α) | GM3 is the essential precursor for major ganglioside series. | pnas.org |
| Insulin Sensitivity | Enhanced insulin sensitivity; improved glucose tolerance | GM3 acts as a negative regulator of the insulin receptor. | pnas.orgnorthwestern.edu |
| Hearing | Severe hearing loss and deafness | GM3 is essential for the structural integrity and function of cochlear hair cells. | nih.govnih.gov |
| Neurological Function | Relatively normal; do not display the severe neurological defects seen in human patients | Compensatory o-series gangliosides may fulfill essential neurological roles in mice. | nih.govresearchgate.net |
| Whole-Body Metabolism | Increased reliance on carbohydrates as an energy source | GM3 deficiency alters whole-body energy substrate utilization. | nih.gov |
High-Fat Diet (HFD) Induced Metabolic Disorder Models
High-fat diet (HFD) feeding is a widely used experimental model to induce metabolic disorders in rodents, such as obesity and insulin resistance, that mimic aspects of the human metabolic syndrome. nih.govbohrium.com Utilizing this model in conjunction with genetically modified mice has been crucial in defining the role of GM3 as a key regulator in metabolic health.
Research has shown that ganglioside GM3 is a negative regulator of insulin signaling. northwestern.edu When wild-type mice are fed an HFD, they typically develop insulin resistance. However, GM3S KO mice are strikingly protected from HFD-induced insulin resistance, maintaining their insulin sensitivity even under this metabolic stress. northwestern.edu This finding strongly supports the idea that GM3 is a critical link between obesity and the development of insulin resistance. researchgate.net
Further studies using double knockout (DKO) mice, which lack the ability to synthesize more complex gangliosides and therefore express only GM3, provided additional insights. When subjected to an HFD, these GM3-only expressing DKO mice were significantly resistant to the development of hepatosteatosis (fatty liver). plos.orgnih.gov This protection was attributed to an attenuation of the insulin signaling pathway in the liver, which led to reduced lipogenesis. plos.orgnih.govnih.gov
| Mouse Genotype | Key Ganglioside Profile | Response to HFD | Reference |
|---|---|---|---|
| Wild-Type (WT) | Normal complex gangliosides (GM1, GD1, etc.) | Develops obesity and insulin resistance. | northwestern.edu |
| GM3 Synthase KO | Lacks GM3 and all downstream gangliosides | Protected from HFD-induced insulin resistance. | northwestern.edu |
| DKO (GM2/GD2 Synthase & GD3 Synthase KO) | Expresses only GM3 | Resistant to HFD-induced hepatosteatosis. | plos.orgnih.gov |
Synthetic and Semi-Synthetic Approaches for Ganglioside GM3 Production
The limited availability of pure Ganglioside GM3 from natural sources necessitates the development of robust synthetic methods to produce this complex molecule for research and potential therapeutic applications. Both fully chemical and chemoenzymatic strategies have been developed, each with distinct advantages and challenges.
Chemoenzymatic Synthesis:
Chemoenzymatic synthesis has emerged as a powerful and efficient strategy for the production of GM3 and its analogues. nih.govnih.gov This approach combines the precision of enzymatic reactions with the versatility of chemical synthesis. The general methodology involves the chemical synthesis of a simplified precursor, which is then elaborated using specific enzymes.
A common chemoenzymatic route to GM3 involves these key stages: nih.govnih.govescholarship.org
Chemical Synthesis of an Acceptor Substrate: The process typically begins with the chemical synthesis of lactosyl sphingosine (B13886) (LacβSph). nih.govnih.gov This water-soluble precursor serves as the acceptor for the subsequent enzymatic sialylation. Efficient chemical routes have been developed to produce LacβSph from less expensive starting materials. nih.gov
Enzymatic Sialylation: The core step is the transfer of a sialic acid moiety to the lactosyl sphingosine acceptor. This is achieved using a sialyltransferase enzyme. One-pot multienzyme (OPME) systems are often employed for this transformation. nih.govnih.gov These systems typically include:
A sialyltransferase, such as Pasteurella multocida sialyltransferase 3 (PmST3), which catalyzes the formation of the α2–3 linkage between sialic acid and the galactose of the lactosyl group. nih.gov
Enzymes for the in situ generation of the sugar nucleotide donor, cytidine (B196190) 5'-monophosphate (CMP)-sialic acid. nih.gov This enzymatic step is highly specific and avoids the need for complex protecting group strategies often required in purely chemical synthesis.
Chemical Acylation: The final step is the chemical attachment of a fatty acyl chain to the sphingosine amino group to form the ceramide moiety. nih.gov This is typically achieved by reacting the GM3 sphingosine with an activated fatty acid, such as a fatty acyl chloride. nih.gov This step allows for the introduction of various fatty acid chains, enabling the synthesis of a library of GM3 molecules with different lipid components. nih.gov
The chemoenzymatic approach offers several advantages, including higher yields, fewer steps compared to total chemical synthesis, and the ability to readily produce structurally diverse GM3 analogues. nih.govnih.gov
Synthetic and Semi-Synthetic Approaches:
Purely chemical total synthesis of GM3 has also been achieved, though it is often a more complex and lower-yielding process. researchgate.net These syntheses require intricate strategies for stereoselective glycosylation and the use of numerous protecting groups to differentiate the various hydroxyl groups on the sugar moieties and the sphingosine backbone. researchgate.net
A key challenge in the chemical synthesis of GM3 is the stereoselective formation of the α-glycosidic linkage of sialic acid, which is often difficult to control. nih.gov
Semi-synthesis, which would involve the modification of a naturally occurring ganglioside, is a less common approach for GM3 itself, as GM3 is a foundational structure. However, the principles of semi-synthesis are applied in the chemoenzymatic methods where a chemically synthesized core is modified by enzymes.
The following table provides a comparative overview of the different synthetic strategies for Ganglioside GM3.
| Synthetic Approach | Key Features | Advantages | Disadvantages |
| Chemoenzymatic Synthesis | Combination of chemical synthesis (for the acceptor) and enzymatic reactions (for glycosylation). nih.govnih.gov | High stereoselectivity and regioselectivity of the enzymatic step. Fewer protection/deprotection steps. Higher overall yields. Allows for the creation of diverse libraries of GM3 analogues. nih.gov | Requires the availability and stability of the necessary enzymes. |
| Chemical Total Synthesis | Fully chemical construction of the entire molecule from simple starting materials. researchgate.net | Provides access to any desired structure, including unnatural isomers. Does not rely on enzymes. | Often involves long and complex synthetic routes. Requires extensive use of protecting groups. Lower overall yields. Stereochemical control, particularly of the sialic acid linkage, can be challenging. nih.gov |
| Semi-Synthesis | Modification of a naturally isolated, more complex ganglioside to yield GM3. | Potentially shorter routes if a suitable starting material is available. | Limited by the availability and structure of the natural starting material. Not a common approach for a foundational ganglioside like GM3. |
Genetic Studies and Disease Modeling of Ganglioside Gm3 Deficiency
GM3 Synthase Deficiency (GM3SD) as a Genetic Model for Glycosphingolipid Research
Ganglioside GM3 synthase deficiency (GM3SD) serves as a critical genetic model for the study of glycosphingolipid (GSL) function and metabolism. This rare, autosomal recessive disorder is caused by biallelic loss-of-function mutations in the ST3GAL5 gene, which encodes the enzyme GM3 synthase. nih.gov, researchgate.net, nih.gov This enzyme catalyzes the first step in the synthesis of most complex gangliosides, converting lactosylceramide (B164483) (LacCer) into GM3. medlineplus.gov, medlineplus.gov The absence of GM3 synthase activity effectively halts the production of all downstream a-, b-, and c-series gangliosides, which are particularly abundant in the nervous system. researchgate.net, frontiersin.org
The study of GM3SD provides a unique window into the consequences of altered GSL biosynthesis, a field that is less understood than the well-characterized GSL degradation disorders (lysosomal storage diseases). nih.gov, nih.gov By examining the molecular and cellular consequences of this specific enzymatic block, researchers can elucidate the physiological roles of complex gangliosides. medlineplus.gov, medlineplus.gov These roles include the modulation of cell signaling pathways for crucial receptors like the epidermal growth factor (EGF), insulin (B600854), and platelet-derived growth factor (PDGF) receptors. nih.gov
Furthermore, genetic models of GM3SD, such as knockout mice (St3gal5 -/-), allow for controlled investigations into the systemic effects of ganglioside deficiency. nih.gov These models help to dissect whether the pathological features of the disease arise from the lack of essential downstream gangliosides (e.g., GM1a, GD1a, GD1b, GT1b), the accumulation of the precursor lactosylceramide, or collateral alterations in other metabolic pathways. medlineplus.gov, nih.gov The starkly different phenotypes observed between human patients and mouse models also provide an invaluable opportunity to explore species-specific differences in GSL metabolism and compensatory mechanisms. researchgate.net, nih.gov
Comparison of Mouse and Human GM3SD Phenotypes and Underlying Mechanisms
A striking dichotomy exists between the clinical presentation of GM3SD in humans and the phenotype of GM3 synthase knockout (KO) mice. This divergence highlights fundamental differences in glycosphingolipid metabolism and its role in neurodevelopment between the two species. researchgate.net, nih.gov
In humans, mutations in ST3GAL5 lead to a severe, infantile-onset epileptic encephalopathy. researchgate.net, mdpi.com The clinical picture is devastating, characterized by profound intellectual disability, intractable seizures, developmental stagnation and regression, blindness, and deafness. nih.gov, nih.gov, frontiersin.org Affected individuals often exhibit choreoathetosis (involuntary movements) and may have distinctive "salt and pepper" skin pigmentation changes. nih.gov, nih.gov The severe neurological impairment underscores the critical role of a- and b-series gangliosides in human brain development and function. nih.gov
Conversely, St3gal5 KO mice present a dramatically milder phenotype. researchgate.net, nih.gov While they do exhibit deafness, they lack the severe neurological defects, seizures, and profound intellectual disability seen in human patients. nih.gov, umassmed.edu Instead, these mice show some distinct metabolic alterations, such as enhanced insulin sensitivity and hyperactivity. nih.gov, researchgate.net The absence of a severe neurodegenerative phenotype in mice strongly suggests the existence of a robust compensatory mechanism not present in humans. nih.gov
The primary underlying mechanism for this phenotypic difference lies in the differential response to the accumulation of the precursor, lactosylceramide. In GM3S KO mice, the block in GM3 synthesis leads to a significant upregulation of an alternative biosynthetic pathway, resulting in the production of o-series gangliosides, such as GM1b and GD1α. nih.gov, nih.gov, mdpi.com These o-series gangliosides appear to functionally compensate for the absence of the major a- and b-series gangliosides in the murine brain, thereby preventing severe neurological damage. nih.gov, mdpi.com In contrast, this compensatory pathway is largely inactive in human cells, leading to a buildup of lactosylceramide and other neutral GSLs without the neuroprotective benefit of alternative ganglioside synthesis. nih.gov, mdpi.com
| Feature | Human GM3 Synthase Deficiency | Mouse GM3 Synthase Deficiency (KO Model) |
|---|---|---|
| Neurological Severity | Severe (infantile-onset epileptic encephalopathy, profound intellectual disability, developmental arrest) researchgate.netfrontiersin.org | Mild (no major neuronal abnormalities) nih.govnih.gov |
| Seizures | Intractable, multiple types researchgate.netfrontiersin.org | Generally absent, though may have altered seizure threshold to chemical inducers nih.gov |
| Hearing | Sensorineural hearing impairment/deafness researchgate.netnih.gov | Deafness nih.govnih.gov |
| Vision | Blindness/severe visual impairment researchgate.netfrontiersin.org | No major visual defects reported |
| Movement Disorders | Choreoathetosis, dyskinetic movements researchgate.netnih.gov | Hyperactivity, but no choreoathetosis researchgate.net |
| Metabolic Features | Failure to thrive nih.gov | Enhanced insulin sensitivity, resistance to diet-induced obesity nih.govnih.gov |
| Underlying GSL Change | Absence of a- and b-series gangliosides; accumulation of Lactosylceramide and globo-series GSLs nih.govnih.gov | Absence of a- and b-series gangliosides; significant upregulation of o-series gangliosides (GM1b, GD1α) nih.govnih.gov |
Research into Compensatory Glycosphingolipid Pathways in GM3SD Models
Research into GM3SD models has been instrumental in uncovering alternative or compensatory glycosphingolipid pathways that are activated when a primary metabolic route is blocked. These findings are key to understanding the differing disease severities between species.
The most significant compensatory mechanism identified is the upregulation of the o-series ganglioside pathway in St3gal5 KO mice. nih.gov In the absence of GM3 synthase, the accumulating substrate Lactosylceramide (LacCer) is shunted towards an alternative pathway initiated by GM2 synthase (B4GALNT1), which can use LacCer to produce GA2. nih.gov This is then further processed into o-series gangliosides like GM1b and GD1α. nih.gov The total amount of brain gangliosides in these mice is roughly maintained, suggesting these o-series gangliosides can fulfill some of the essential functions of the more common a- and b-series gangliosides, thus protecting the mice from severe neurodegeneration. nih.gov
In contrast, studies on fibroblasts and induced pluripotent stem cell-derived neural crest cells from human GM3SD patients reveal a different metabolic response. nih.gov, nih.gov In human cells, the conversion of LacCer to o-series gangliosides is inefficient. mdpi.com Instead, the deficiency leads to a significant accumulation of LacCer and a metabolic shift toward the synthesis of neutral glycosphingolipids, particularly those of the globo-series (e.g., Gb3, Gb4) and lacto-series. researchgate.net, nih.gov, biorxiv.org This substantial elevation of neutral GSLs, which is only slight in mouse models, may contribute to the human disease's severe pathology, possibly by altering membrane properties or cellular signaling processes. nih.gov, mdpi.com
Investigational Avenues and Future Research Directions for Phyto Type Ganglioside Gm3
Elucidation of Unique Biological Activities or Structural Aspects of Phyto-type GM3
Future research will likely focus on delineating the specific biological roles that distinguish phyto-type GM3 from other GM3 variants. The structure of GM3 consists of a ceramide lipid anchor embedded in the cell membrane and a hydrophilic oligosaccharide chain (N-acetylneuraminic acid - galactose - glucose) exposed to the extracellular environment. creative-proteomics.comlipotype.com The significant structural diversity of GM3 arises from its ceramide moiety, which is composed of a sphingoid base and a fatty acid. frontiersin.orgnih.gov Variations in the length, hydroxylation, and saturation of these lipid chains create a multitude of GM3 molecular species. lipotype.comfrontiersin.org
The defining feature of a phyto-type GM3 would be its phytosphingosine (B30862) base. Research is needed to understand how this structural alteration, compared to the more common sphingosine (B13886) base in mammals, influences the molecule's biophysical properties and its insertion into lipid rafts. lipotype.com These membrane microdomains are crucial for signal transduction, and the specific structure of the GM3 ceramide tail is known to influence the function of membrane proteins, including growth factor receptors. nih.govnih.gov For instance, different fatty acid chains on GM3 have been shown to act as either pro- or anti-inflammatory ligands for Toll-like receptor 4 (TLR4), highlighting the functional importance of the ceramide structure. frontiersin.orgnih.gov Elucidating the unique binding partners and signaling pathways modulated by phyto-type GM3 will be a critical avenue of investigation.
Preclinical Exploration of Ganglioside GM3 Modulation as a Therapeutic Strategy in Disease Models
The modulation of GM3 levels and function has emerged as a promising therapeutic strategy for a wide range of diseases, and these approaches could be applicable to phyto-type GM3. patsnap.com Preclinical studies have demonstrated the therapeutic potential of targeting GM3 in various disease models.
Cancer: GM3 is involved in tumor progression and metastasis. creative-proteomics.com It can modulate tumor angiogenesis, the formation of new blood vessels that tumors need to grow. aacrjournals.orgnih.gov Specifically, GM3 has been shown to counteract the pro-angiogenic effects of vascular endothelial growth factor (VEGF). aacrjournals.orgnih.gov Consequently, targeting GM3 synthesis or function is being explored as a potential cancer treatment. creative-proteomics.compatsnap.com Preclinical studies using GM3 inhibitors have shown reduced tumor growth and metastasis in various cancer models. patsnap.com
Metabolic Disorders: GM3 plays a role in insulin (B600854) signaling, and its dysregulation is linked to diabetes and obesity. patsnap.comnih.gov Elevated GM3 levels can promote insulin resistance by interfering with the insulin receptor in the cell membrane. frontiersin.orgnih.gov Inhibiting GM3 synthesis has been shown to improve insulin sensitivity and glucose metabolism in preclinical models. frontiersin.orgpatsnap.com
Neurodegenerative Diseases: Aberrant ganglioside metabolism, including elevated levels of GM3, has been implicated in neurodegenerative conditions like Alzheimer's disease. patsnap.comnih.gov GM3 levels are increased in the brains of Alzheimer's patients and mouse models, and this accumulation is thought to promote the formation of amyloid plaques. nih.gov Reducing GM3 accumulation is therefore being investigated as a therapeutic approach. nih.gov
Cardiovascular and Infectious Diseases: GM3 has been implicated in atherosclerosis, and inhibitors may help reduce plaque formation. patsnap.com Additionally, because GM3 can be involved in the entry and replication of certain viruses, targeting it could offer a novel antiviral strategy. patsnap.com
Future preclinical research should investigate whether phyto-type GM3 exhibits enhanced or unique therapeutic efficacy in these disease models.
Unraveling Complex Regulatory Networks Involving Ganglioside GM3 and Lipid Metabolism
Ganglioside GM3 is a central node in lipid metabolism, serving as the precursor for the biosynthesis of most of the more complex ganglio-series gangliosides. wikipedia.orgnih.govnih.gov Its synthesis from lactosylceramide (B164483) is catalyzed by the enzyme GM3 synthase (GM3S). nih.govmdpi.com The expression and activity of this enzyme are critical control points in cellular ganglioside composition. nih.gov
GM3 exerts its regulatory functions largely through its interactions within lipid rafts. lipotype.comnih.gov In these specialized membrane domains, GM3 can modulate the activity of various transmembrane receptors, including those for insulin, epidermal growth factor (EGF), and platelet-derived growth factor (PDGF). mdpi.com The composition of GM3's fatty acid chains can significantly influence these interactions. For example, studies have revealed that specific GM3 molecular species with very long-chain fatty acids (VLCFA) are elevated in obesity and act as pro-inflammatory signals, while those with long-chain fatty acids (LCFA) can be anti-inflammatory. frontiersin.orgnih.gov This creates a complex regulatory loop where systemic metabolic changes alter the cellular profile of GM3 species, which in turn modulates inflammatory and metabolic signaling pathways. frontiersin.orgnih.gov
A key area for future research is to understand how the introduction of a phytosphingosine base in GM3 would impact these regulatory networks. It is crucial to investigate how phyto-type GM3 is metabolized, what complex gangliosides it can be converted into, and how it influences the broader cellular lipidome and associated signaling pathways.
Development of Novel Analytical Tools for Ganglioside GM3 Research
Advancements in analytical techniques are essential for unraveling the complexities of GM3 biology. Historically, gangliosides were often analyzed using thin-layer chromatography (TLC), a method with limited resolution and sensitivity. nih.gov
Modern ganglioside research increasingly relies on liquid chromatography–mass spectrometry (LC-MS). nih.gov These powerful techniques allow for the high-throughput analysis, structural characterization, and precise quantification of individual GM3 molecular species from complex biological samples. frontiersin.orgnih.gov The development of optimized LC-MS methods using different chromatographic columns, such as reversed-phase and HILIC, enables the separation of GM3 isomers that differ subtly in their ceramide structure. nih.govmostwiedzy.placs.org
Another significant development is the use of chemoenzymatic synthesis to produce a library of structurally defined GM3 analogues. nih.gov This approach allows researchers to create specific GM3 molecules with various fatty acyl chains, sphingoid bases (including phytosphingosine), and even modified sialic acid residues. nih.govresearchgate.net These synthetic gangliosides are invaluable as standards for analytical methods and as tools to probe the biological functions of specific GM3 species in cellular and in vivo models. nih.gov Future tool development will likely focus on increasing the sensitivity of detection methods and creating novel molecular probes to visualize the dynamics and interactions of phyto-type GM3 in living cells.
Remaining Challenges and Open Questions in Ganglioside GM3 Biology
Despite significant progress, many questions about GM3 biology remain unanswered, particularly concerning the specific roles of its diverse molecular forms.
A primary challenge is to fully decipher the structure-function relationship of the GM3 ceramide moiety. nih.gov While it is clear that variations in the fatty acid and sphingoid base composition affect biological activity, the precise mechanisms are still under investigation. frontiersin.orgnih.gov It is unknown how a phytosphingosine base would alter GM3's interaction with membrane partners and its subsequent effect on cell signaling.
Another significant open question arises from the observed differences between human diseases of GM3 deficiency and corresponding mouse models. mdpi.com Humans with mutations in the GM3 synthase gene suffer from severe neurological disorders. mdpi.comfrontiersin.orgresearchgate.net In contrast, mice lacking this enzyme have a much milder phenotype, primarily deafness and enhanced insulin sensitivity, but not the severe neurological defects. mdpi.comresearchgate.net This discrepancy suggests fundamental differences in ganglioside metabolism or function between species and complicates the use of animal models to study human diseases.
Finally, the mechanisms by which dietary or exogenous gangliosides might exert therapeutic effects are not well understood. frontiersin.org While some studies suggest benefits from oral ganglioside supplementation, there is little evidence that the intact molecules are absorbed and incorporated into tissues like the brain. frontiersin.org It is possible that their metabolites, such as sialic acid or ceramide, are responsible for the observed effects. Understanding these mechanisms is crucial for developing effective ganglioside-based therapies.
Q & A
Q. What analytical methods are standard for quantifying GM3 in cellular models, and how do they address variability in ganglioside extraction?
To quantify GM3, researchers commonly use high-performance thin-layer chromatography (HPTLC) combined with densitometry. This method separates gangliosides based on polarity and allows quantification via resorcinol staining for sialic acid-containing species . For enhanced sensitivity, mass spectrometry (MS) is preferred, particularly stable isotope-labeled internal standards (e.g., GM3-d3) to normalize extraction efficiency and ionization variability . Key steps:
- Lipid extraction using chloroform/methanol/water mixtures.
- HPTLC validation of ganglioside profiles.
- MS quantification with internal standards (e.g., GM3-d3 for LC-MS).
Example finding: Fibroblasts from GM3 synthase-deficient patients showed a 93% reduction in total gangliosides via HPTLC .
Q. How should researchers address solubility challenges in in vivo studies of GM3, particularly for systemic administration?
GM3’s hydrophobic ceramide tail necessitates solvent optimization. Recommended protocols include:
- DMSO-based stock solutions (e.g., 50 mg/mL) diluted in biocompatible carriers like 20% SBE-β-CD in saline (for IV/IP injections) or PEG400 (for oral dosing) .
- In vivo validation: Test solubility in staged dilutions (e.g., 10% DMSO → 40% PEG300 → 5% Tween-80 → 45% saline) to avoid precipitation .
- Critical controls: Include vehicle-only groups to rule out solvent effects on cellular responses.
Q. What experimental approaches validate GM3’s role in modulating EGFR signaling pathways?
GM3 inhibits EGFR activation by forming membrane microdomains that sequester receptors. Key methodologies:
- siRNA knockdown of GM3 synthase (ST3GAL5) to deplete endogenous GM3 and assess EGFR phosphorylation via Western blot .
- Exogenous GM3 supplementation : Treat cells with synthetic GM3 (10–50 µM) and measure EGF-induced proliferation/migration (e.g., Boyden chamber assays) .
- Key finding: GM3-deficient fibroblasts exhibit hyperactivation of EGFR and enhanced migration .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on GM3’s role in cancer progression (e.g., pro-apoptotic vs. tumor-promoting effects)?
Context-dependent roles require cell-type-specific and microenvironmental analyses :
- Colon cancer : GM3 upregulation by cisplatin correlates with apoptosis via Bax/Bcl-2 pathway activation. Validate using siRNA silencing of GM3 synthase in HCT116 cells .
- Melanoma : GM3 clusters form glycosignaling domains (GSDs) that enhance tumor cell adhesion. Use glycoengineering (e.g., chemoenzymatic GM3 analogs) to disrupt GSDs .
- Critical factor: Tumor stage and ganglioside composition (e.g., GM3 vs. GD1a ratios) influence outcomes .
Q. What steps are critical for chemoenzymatic synthesis of GM3 analogs with modified biological activity?
A multi-enzyme system enables scalable GM3 production:
Sialyltransferase-catalyzed synthesis : Transfer sialic acid (Neu5Ac) to lactosylceramide using recombinant ST3GAL5 .
Ceramide modification : Introduce isotope labels (e.g., deuterated acyl chains) for metabolic tracing .
Lyso-GM3 derivatives : Remove fatty acyl groups to enhance water solubility while retaining signaling activity .
Application: Synthetic GM3 analogs inhibit vascular smooth muscle cell proliferation by >50% at 20 µM .
Q. How does GM3 interact with amyloid-beta (Aβ) peptides in Alzheimer’s disease models?
GM3 binds Aβ40/42 peptides, modulating aggregation and toxicity. Methods:
- Co-immunoprecipitation : Detect GM3-Aβ complexes in neuronal lysates using anti-GM3 antibodies .
- Lipid raft isolation : Use sucrose gradient centrifugation to analyze GM3-Aβ colocalization in membrane microdomains.
- Finding: GM3-Aβ interactions enhance fibril formation, correlating with plaque deposition in APP-transgenic mice .
Q. What experimental designs are optimal for studying GM3’s role in genetic knockout models (e.g., cystic kidney disease)?
- GM3 synthase (St3gal5) knockout mice : Compare cystogenesis progression in St3gal5−/− vs. wild-type models under jck (juvenile cystic kidney) backgrounds .
- Lipidomic profiling : Quantify GM3, lactosylceramide, and globoside levels via HPTLC/MS to assess pathway flux .
- Result: GM3 deficiency exacerbates cyst growth due to dysregulated S1P signaling .
Data Contradiction Analysis
Conflict : GM3 suppresses tumor growth in colon cancer but promotes metastasis in melanoma.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
